molecular formula C10H14N2 B2744605 Cyclobutyl(pyridin-2-yl)methanamine CAS No. 1337719-21-7

Cyclobutyl(pyridin-2-yl)methanamine

Cat. No.: B2744605
CAS No.: 1337719-21-7
M. Wt: 162.236
InChI Key: FASZCMBNRAFLOT-UHFFFAOYSA-N
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Description

Cyclobutyl(pyridin-2-yl)methanamine is a chemical compound with the molecular formula C10H14N2 and a molecular weight of 162.23 g/mol . This amine features a pyridine ring, a common motif in pharmaceuticals and agrochemicals, directly linked to a cyclobutyl group via a methanamine bridge. The distinct three-dimensional geometry of the cyclobutyl ring introduces significant steric and electronic influences, making this compound a valuable scaffold in medicinal chemistry and drug discovery research . It serves as a versatile building block for the synthesis of more complex molecules, particularly in constructing compound libraries for high-throughput screening . The structure is provided in the SMILES notation as C1CC(C1)C(C2=CC=CC=N2)N . This product is intended for research purposes only and is not approved for use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

cyclobutyl(pyridin-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c11-10(8-4-3-5-8)9-6-1-2-7-12-9/h1-2,6-8,10H,3-5,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FASZCMBNRAFLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(C2=CC=CC=N2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

The CPM Scaffold: Therapeutic Potential of Cyclobutyl(pyridin-2-yl)methanamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Cyclobutyl(pyridin-2-yl)methanamine (CPM) moiety represents a "privileged scaffold" in modern medicinal chemistry. It combines the solubility-enhancing properties of the pyridine ring with the conformational restriction of a cyclobutyl linker. Unlike flexible alkyl chains, the cyclobutyl group locks the pharmacophore into a specific vector, reducing the entropic penalty of binding while improving metabolic stability against oxidative dealkylation.

This guide analyzes the therapeutic utility of CPM derivatives, focusing on their critical role in Fast Skeletal Muscle Troponin Activators (FSTAs) for ALS treatment and Histamine H3 Antagonists for cognitive disorders. It provides actionable synthetic protocols and mechanistic insights for researchers leveraging this scaffold in lead optimization.

Structural & Pharmacological Rationale[1][2][3][4][5][6][7]

The "Escape from Flatland"

Modern drug discovery emphasizes increasing


 (fraction of sp3 carbons) to improve solubility and target selectivity. The CPM scaffold replaces planar phenyl or heteroaryl linkers with a puckered cyclobutyl ring.
  • Conformational Restriction: The cyclobutyl ring restricts the rotation of the methanamine tail relative to the pyridine, directing the nitrogen lone pair into a precise vector for hydrogen bonding.

  • Metabolic Shielding: The steric bulk of the cyclobutyl group protects the adjacent

    
    -carbons from Cytochrome P450-mediated metabolism, a common failure point for linear alkyl amines.
    
  • Basicity Modulation: The pyridine ring (pKa ~5.2) serves as a weak base and hydrogen bond acceptor, while the methanamine nitrogen provides a secondary basic center (pKa ~9-10) often required for salt bridge formation in GPCR or kinase active sites.

Key Therapeutic Architectures
Therapeutic ClassTargetRepresentative CompoundFunction of CPM Scaffold
Neuromuscular Troponin ComplexReldesemtiv (CK-2127107) Allosteric modulation; slows Ca

release.
CNS / Cognitive Histamine H3 ReceptorJNJ-39220675 High-affinity binding; BBB penetration.
Oncology TTK/Mps1 KinaseIndazole derivs.[1]Solvent-exposed tail for solubility.

Case Study: Fast Skeletal Muscle Troponin Activators (FSTAs)

The most advanced application of the CPM scaffold is in the treatment of debilitating neuromuscular diseases like Amyotrophic Lateral Sclerosis (ALS) and Spinal Muscular Atrophy (SMA).

Mechanism of Action: Reldesemtiv

Reldesemtiv utilizes a fluorinated CPM derivative: [1-(5-fluoropyridin-2-yl)cyclobutyl]methanamine .

  • Physiological Context: Muscle contraction is regulated by the binding of Calcium (Ca

    
    ) to Troponin C. In fatigued or diseased muscle, Ca
    
    
    
    sensitivity drops.
  • CPM Role: The CPM moiety binds to an allosteric pocket on the fast skeletal muscle troponin complex. It does not increase cytosolic Calcium (avoiding cardiotoxicity). Instead, it slows the rate of Calcium release from Troponin C.[2]

  • Result: Increased force production at sub-maximal nerve stimulation frequencies.

Signaling Pathway Visualization

The following diagram illustrates how CPM derivatives intervene in the excitation-contraction coupling pathway.

TroponinActivation Nerve Motor Neuron Signal SR Sarcoplasmic Reticulum Nerve->SR Depolarization Ca Cytosolic Ca2+ Release SR->Ca RyR1 Channel TnC Troponin C (Fast Skeletal) Ca->TnC Binding ActinMyosin Actin-Myosin Crossbridge TnC->ActinMyosin Conformational Change CPM CPM Derivative (Reldesemtiv) CPM->TnC Allosteric Binding (Slows Ca2+ Off-rate) Force Muscle Force Generation ActinMyosin->Force Power Stroke

Figure 1: Mechanism of Action for CPM-based Troponin Activators. The compound sensitizes the sarcomere to Calcium without altering global Calcium levels.

Technical Workflow: Library Synthesis

For researchers utilizing the CPM scaffold (e.g., CAS 1228994-77-1 or its fluorinated analogs) as a building block, the primary challenge is efficient coupling without racemization or pyridine poisoning of catalysts.

Protocol: Amide Coupling for Lead Generation

This protocol describes coupling the CPM amine building block to a carboxylic acid core (common in H3 and Kinase inhibitor synthesis).

Reagents:

  • Amine: Cyclobutyl(pyridin-2-yl)methanamine (1.0 eq)

  • Acid: Core scaffold (e.g., Indazole carboxylic acid) (1.0 eq)

  • Coupling Agent: HATU (1.2 eq) or TBTU (for cost-efficiency)

  • Base: DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Solvent: DMF (Anhydrous)

Step-by-Step Methodology:

  • Activation:

    • Dissolve the carboxylic acid (0.5 mmol) in anhydrous DMF (2.0 mL) under

      
       atmosphere.
      
    • Add DIPEA (1.5 mmol, 261

      
      L).
      
    • Add HATU (0.6 mmol, 228 mg) in one portion.

    • Critical Checkpoint: Stir for 15 minutes at Room Temperature (RT). The solution should turn slightly yellow, indicating active ester formation.

  • Coupling:

    • Add Cyclobutyl(pyridin-2-yl)methanamine (0.5 mmol) dropwise.

    • Stir the reaction at RT for 4–16 hours. Monitor by LC-MS for the disappearance of the acid peak (

      
      ).
      
  • Work-up (Self-Validating):

    • Dilute with EtOAc (20 mL).

    • Wash with saturated

      
       (2x) to remove unreacted acid.
      
    • Wash with Water (2x) and Brine (1x) to remove DMF.

    • Validation: If the pyridine ring makes the product amphiphilic, avoid aqueous workup. Instead, evaporate DMF and purify directly via Reverse Phase Preparative HPLC (Water/Acetonitrile + 0.1% Formic Acid).

  • Characterization:

    • The methylene protons between the cyclobutyl and amine usually appear as a doublet at

      
       3.5–3.8 ppm in 
      
      
      
      NMR.
Synthesis Workflow Diagram

SynthesisFlow Start Acid Core (Scaffold) Activate Activation (HATU/DIPEA/DMF) Start->Activate 15 min, RT AddAmine Add CPM Amine (Building Block) Activate->AddAmine Dropwise Monitor LC-MS Check (Acid Disappearance) AddAmine->Monitor 4-16 hrs Purify Prep-HPLC (Reverse Phase) Monitor->Purify If Conversion >95% Final Pure CPM Derivative Purify->Final

Figure 2: Standardized coupling workflow for CPM derivative generation.

Experimental Validation: Sarcomere Assay

To validate the biological activity of a synthesized CPM derivative (specifically for neuromuscular indications), a Myofibril Contractility Assay is the gold standard.

Objective: Measure the calcium sensitivity of force generation (


).
  • Preparation:

    • Isolate myofibrils from rabbit psoas muscle (or relevant model).

    • Skin fibers using Triton X-100 to remove membranes, ensuring direct access to the sarcomere.

  • Setup:

    • Mount a single myofibril between a force transducer and a length controller.

    • Set sarcomere length to 2.5

      
      m using laser diffraction.
      
  • Dosing:

    • Perfuse with solutions containing varying concentrations of free

      
       (pCa 9.0 to pCa 4.5).
      
    • Test Arm: Include the CPM derivative (e.g., 10

      
      M) in the perfusion buffer.
      
    • Control Arm: DMSO vehicle only.

  • Data Analysis:

    • Plot Force vs. pCa.

    • Success Metric: A leftward shift in the curve (decreased

      
       for Calcium) indicates Troponin activation.
      

References

  • National Institutes of Health (NIH). (2017). Cyclobutanes in Small-Molecule Drug Candidates.[3] PMC. Retrieved from [Link]

  • European Patent Office. (2013).[1] Indazole Compounds as Kinase Inhibitors and Method of Treating Cancer. EP 2766352 B1.[1] Retrieved from

  • PubMed. (2016).[4] Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists.[4] Retrieved from [Link]

Sources

The Ascendant Scaffold: A Technical Guide to Pyridine-Substituted Cyclobutane Amines in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The confluence of rigid, three-dimensional scaffolds with proven pharmacophoric elements represents a significant frontier in medicinal chemistry. This guide provides an in-depth review of pyridine-substituted cyclobutane amines, a burgeoning class of compounds demonstrating immense potential across various therapeutic areas. We will dissect the strategic rationale for their design, explore key synthetic methodologies with an emphasis on stereochemical control, and present detailed protocols for their preparation. Furthermore, this document will cover advanced characterization techniques and survey the expanding landscape of their biological applications, offering a comprehensive resource for researchers, scientists, and drug development professionals dedicated to innovating beyond "flat" drug space.

Introduction: The Strategic Imperative for 3D Scaffolds

For decades, medicinal chemistry has been dominated by aromatic, sp²-rich molecules. While successful, this "flatland" approach often leads to challenges in achieving target selectivity, optimizing pharmacokinetic profiles, and overcoming metabolic liabilities. The strategic incorporation of sp³-rich, rigid scaffolds like cyclobutane offers a compelling solution.[1][2] The cyclobutane ring, with its unique puckered conformation, introduces a defined three-dimensional geometry that can orient substituents into precise vectors, enhancing binding affinity and specificity for protein targets.[1][2] This conformational restriction can also improve metabolic stability and aqueous solubility, key attributes for successful drug candidates.[1]

When this advantageous framework is appended with a pyridine ring, one of the most prevalent N-heterocycles in FDA-approved drugs, the resulting scaffold becomes a powerful tool for drug design. The pyridine moiety can serve as a hydrogen bond acceptor, a metal-chelating group, or a key interaction point within a binding pocket, all while favorably influencing physicochemical properties.[3][4] The further addition of an amine functional group provides a crucial handle for salt formation, improving bioavailability, and for introducing a diverse range of substituents to probe the structure-activity relationship (SAR). This guide will illuminate the synthesis and application of this promising trifecta: the pyridine-substituted cyclobutane amine.

Synthetic Strategies: Constructing the Core

The synthesis of pyridine-substituted cyclobutane amines presents a significant challenge, requiring precise control over regioselectivity and stereochemistry. The primary approaches can be broadly categorized into methods that form the cyclobutane ring and those that functionalize a pre-existing cyclobutane core.

[2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis, involving the reaction of two alkene-containing fragments.[5] In the context of our target scaffold, this typically involves the reaction of a vinylpyridine with another alkene, which may already contain a nitrogen precursor.

A. Photochemical [2+2] Cycloaddition:

Visible light or UV-mediated photocycloadditions are powerful methods for forming the cyclobutane ring.[6][7] Recent advances in photocatalysis, often employing ruthenium or iridium complexes, have enabled highly enantioselective transformations.[7] A general workflow for a photocatalytic approach is depicted below.

G cluster_prep Reactant Preparation cluster_reaction Reaction Conditions cluster_workup Workup & Purification Reactants Vinylpyridine & Alkene-Amine Precursor Irradiation Visible Light (Blue LEDs) Reactants->Irradiation Mix Catalyst Photocatalyst (e.g., Ru(bpy)₃²⁺) Catalyst->Irradiation Quench Quench Reaction Irradiation->Quench Reaction Complete (TLC) Solvent Anhydrous Solvent (e.g., THF, MeCN) Solvent->Irradiation Atmosphere Inert Atmosphere (Argon/Nitrogen) Atmosphere->Irradiation Purify Column Chromatography Quench->Purify Product Pyridyl-Cyclobutane Amine Precursor Purify->Product

Caption: General workflow for photocatalytic [2+2] cycloaddition.

B. Thermal and Lewis Acid-Catalyzed [2+2] Cycloadditions:

Alternatively, thermal or Lewis acid-catalyzed [2+2] cycloadditions can be employed.[5][6] Lewis acids, such as gadolinium triflate in combination with a chiral PyBox ligand, can facilitate dearomative cycloadditions with heterocycles like indoles, a strategy that can be adapted for pyridines.[6]

Ring Contraction of Substituted Pyrrolidines

A stereospecific approach to constructing substituted cyclobutanes involves the ring contraction of readily accessible pyrrolidines.[8] This method, which can proceed via a 1,4-biradical intermediate generated from a 1,1-diazene, offers excellent stereocontrol.[8] The stereochemistry of the substituents on the final cyclobutane is dictated by the stereochemistry of the starting pyrrolidine.

G Pyrrolidine Substituted Pyrrolidine Diazene 1,1-Diazene Intermediate Pyrrolidine->Diazene Iodonitrene Chemistry Biradical 1,4-Biradical Diazene->Biradical Nitrogen Extrusion Cyclobutane Stereodefined Cyclobutane Biradical->Cyclobutane Intramolecular Cyclization

Caption: Stereospecific synthesis of cyclobutanes via pyrrolidine ring contraction.

Functionalization of Cyclobutane Precursors

An alternative to de novo ring construction is the functionalization of existing cyclobutane cores, such as cyclobutanones or cyclobutane-1,3-diones.

A. Reductive Amination of Pyridyl-Substituted Cyclobutanones:

A straightforward method to introduce the amine functionality is the reductive amination of a pyridyl-substituted cyclobutanone. This can be achieved using a variety of reducing agents, such as sodium cyanoborohydride or sodium triacetoxyborohydride, in the presence of ammonia or a primary amine.

B. Catalytic Enantioselective Desymmetrization:

For prochiral precursors like 2,2-disubstituted cyclobutane-1,3-diones, a catalytic enantioselective condensation with a primary amine, catalyzed by a chiral phosphoric acid, can provide access to chiral, quaternary carbon-containing cyclobutanes with high enantioselectivity.[9][10]

Experimental Protocols

The following protocols are illustrative examples of synthetic routes toward pyridine-substituted cyclobutane amines and their precursors.

Protocol: Spontaneous [2+2] Cycloaddition for a Bis-Imidazo[1,2-a]pyridine Cyclobutane

This protocol is adapted from the synthesis of 2,2′-[2,4-bis(4-chlorophenyl)cyclobutane-1,3-diyl]bis(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridine), where a spontaneous cycloaddition was observed.[11]

Materials:

  • N-(2-(8-bromo-6-chloro-3-nitroimidazo[1,2-a]pyridin-2-yl)-1-(4-chlorophenyl)ethyl)-4-methylbenzenesulfonamide (1.0 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • To a solution of the starting sulfonamide (1.0 equiv) in anhydrous THF, add K₂CO₃ (2.0 equiv).

  • Stir the reaction mixture at 80 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the mixture and pour it slowly into an ice-water mixture.

  • Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclobutane product.[11]

Protocol: Enantioselective C(sp³)–H Amidation of an Azine-Linked Cyclobutane

This protocol describes a highly enantioselective desymmetrizing C(sp³)–H amidation of a cyclobutane linked to a pyridine (or other azine) directing group, adapted from Dixon et al.[12]

Materials:

  • Azine-linked cyclobutane (e.g., 2-cyclobutylpyridine) (1.0 equiv)

  • Dioxazolone (1.2 equiv)

  • [Cp*Rh(III)Cl₂]₂ (2.5 mol%)

  • AgSbF₆ (10 mol%)

  • Axially chiral carboxylic acid ligand (e.g., (R)-L27 from the paper) (10 mol%)

  • 1,2-Dichloroethane (DCE), anhydrous

Procedure:

  • In a glovebox, charge a reaction vial with the azine-linked cyclobutane, dioxazolone, [Cp*Rh(III)Cl₂]₂, AgSbF₆, and the chiral carboxylic acid ligand.

  • Add anhydrous DCE and seal the vial.

  • Stir the reaction mixture at a specified temperature (e.g., 60 °C) for the required time (e.g., 12-24 hours).

  • Monitor the reaction for conversion and enantiomeric excess (ee) by chiral HPLC.

  • Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to yield the enantioenriched cis-configured amido-cyclobutane.[12]

Structural Characterization

Unambiguous structural elucidation is paramount. A combination of NMR spectroscopy and single-crystal X-ray diffraction is typically employed.

  • NMR Spectroscopy: ¹H and ¹³C NMR are used to determine the constitution and relative stereochemistry of the molecule.[11][13] The coupling constants between protons on the cyclobutane ring can provide information about their cis/trans relationship. 2D NMR techniques like COSY, HSQC, and HMBC are essential for assigning complex spectra. Solid-state NMR can be a powerful tool, especially when combined with quantum-chemical calculations, to verify crystal structures.[14]

  • X-ray Crystallography: This technique provides definitive proof of the three-dimensional structure, including absolute stereochemistry if a chiral compound crystallizes in a non-centrosymmetric space group.[11][15][16] It allows for precise measurement of bond lengths, bond angles, and the puckering of the cyclobutane ring.

Applications in Drug Development

The pyridine-substituted cyclobutane amine scaffold is finding applications in a growing number of therapeutic areas, primarily due to its ability to mimic and improve upon existing pharmacophores.

Kinase Inhibition

Kinase inhibitors are a major class of targeted cancer therapies.[17] The rigid cyclobutane core can position the pyridine and other substituents to interact with key residues in the ATP-binding pocket of kinases, such as the hinge region.[18] The pyridine often acts as a hinge-binder, forming critical hydrogen bonds.

Example: Rho Kinase (ROCK) Inhibitors

The Rho kinases (ROCK1 and ROCK2) are targets for diseases like hypertension and glaucoma.[19] Structure-based design has led to the development of potent and selective ROCK inhibitors based on a pyridine core. While the cited examples do not all contain a cyclobutane, the principles of orienting a pyridine hinge-binder with a constrained linker are directly applicable to the design of cyclobutane-containing analogs.

Antimicrobial and Antiparasitic Agents

The search for new antimicrobial and antiparasitic agents is a global health priority. Pyridine derivatives have shown a wide range of activities in this area.[4][20] The incorporation of a cyclobutane ring can enhance the lipophilicity and cell permeability of these agents, potentially improving their efficacy. An example of a complex cyclobutane formed from imidazo[1,2-a]pyridine units has been investigated for its antileishmanial properties.[11]

CNS-Active Agents

The ability of the cyclobutane ring to act as a bioisostere for aromatic rings is particularly valuable in the design of central nervous system (CNS) agents.[5] Replacing a phenyl ring with a cyclobutane can reduce the potential for metabolism by cytochrome P450 enzymes in the liver and brain, improving the pharmacokinetic profile.

Quantitative Biological Data

The following table summarizes representative biological data for compounds containing the pyridine and/or cyclobutane motifs, illustrating their potential in drug discovery.

Compound ClassTarget/OrganismAssayActivity (IC₅₀/MIC)Reference
Pyridine DerivativesPlasmodium falciparum (RKL9)in vitro antimalarial0.0402 µM[4]
Pyridine-bridged CA-4 AnalogTubulin PolymerizationAntiproliferation (MDA-MB-231)Low nanomolar IC₅₀[21]
PyrazolopyridineC-Src Kinase (CSK)Kinase InhibitionLow nanomolar IC₅₀[18]
Imidazo[1,2-a]pyridineLeishmaniain vitro antileishmanialData not specified[11]

Conclusion and Future Outlook

Pyridine-substituted cyclobutane amines represent a significant step forward in the quest for novel, three-dimensional drug candidates. Their synthesis, while challenging, is becoming increasingly accessible through modern catalytic methods that offer high levels of stereocontrol. The unique conformational constraints imposed by the cyclobutane ring, combined with the proven pharmacophoric properties of the pyridine and amine moieties, create a scaffold with immense potential to improve potency, selectivity, and pharmacokinetic properties. As synthetic methodologies continue to evolve and our understanding of the interplay between 3D structure and biological activity deepens, we anticipate that this promising class of compounds will yield a new generation of innovative therapeutics across a wide range of diseases.

References

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  • Frongia, A., et al. (n.d.). Cyclobutane containing natural products and synthetic intermediates.
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  • Liu, Y., et al. (2024). Pyridine-Boryl Radical-Catalyzed [3π + 2σ] Cycloaddition for the Synthesis of Pyridine Bioisosteres. ChemRxiv. [Link]

  • Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050–8060. [Link]

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  • Huang, H., Tan, Y.-X., & Tian, P. (2025). Synthesis of Polysubstituted Cyclohexenes via Pyridine-Boryl Radical-Catalyzed Formal [4 + 2] Cycloadditions of Cyclobutanes with Alkynes. Organic Letters. [Link]

  • Various Authors. (n.d.). Cyclobutane synthesis. Organic Chemistry Portal. [Link]

  • Alsoliemy, A., et al. (2022).
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Technical Guide: Lipophilicity and LogP Profile of Cyclobutyl(pyridin-2-yl)methanamine

[1][2]

Executive Summary

Cyclobutyl(pyridin-2-yl)methanamine (CAS: 1337719-21-7) is a chiral amine scaffold integrating a rigid cyclobutyl ring with a pyridine pharmacophore.[1][2] In drug discovery, this motif serves as a bioisostere for more flexible alkyl chains or phenyl rings, offering restricted conformation and improved metabolic stability.[2][3]

Understanding its lipophilicity (LogP) and distribution coefficient (LogD) is critical because the molecule possesses two basic centers with distinct ionization potentials.[1][2] At physiological pH, its behavior is dominated by the protonated primary amine, significantly altering its membrane permeability profile compared to its neutral state.[2][3]

Physicochemical Profile

The lipophilicity of this molecule is not a static number; it is a dynamic property dependent on the pH of the environment due to the ionizable amine and pyridine groups.[1][2]

Core Data Table[1][2][3][4][5]
PropertyValue (Consensus/Predicted)Description
Molecular Formula

Molecular Weight 162.23 g/mol Fragment-like chemical space.[1][2]
LogP (Neutral) 1.1 ± 0.2 Partition coefficient of the uncharged species.[1][2]
LogD (pH 7.4) -1.5 to -1.9 Distribution coefficient at physiological pH (dominated by cation).[1][2]
pKa (Amine) 8.8 ± 0.3 The primary amine is the most basic site.[1][2]
pKa (Pyridine) 2.3 ± 0.2 Suppressed basicity due to the adjacent ammonium group.[1][2]
H-Bond Donors 1 (Amine)
H-Bond Acceptors 2 (Pyridine N, Amine N)
Structural Analysis[1][2][3]
  • Lipophilic Contributor (Cyclobutyl): The cyclobutyl ring adds approximately +1.2 to +1.4 log units to the lipophilicity compared to a methyl group.[1][2] It provides a "fatty" shield that can aid in hydrophobic pocket binding.[1][2]

  • Hydrophilic Contributor (Aminomethylpyridine): The 2-picolylamine core is inherently hydrophilic (LogP ~ -0.2).[1][2] The primary amine is highly polar and ionizable.[1][2]

Ionization and Lipophilicity Dynamics[1][2][3]

To accurately model this compound's behavior in biological systems, one must understand its ionization states.[2][3] The molecule exists in equilibrium between a dication, a monocation, and a neutral species.[2][3]

The "pKa Suppression" Effect

Unlike a standard pyridine (pKa ~5.2), the pyridine nitrogen in this molecule has a significantly lower pKa (~2.3).[2][3]

  • Mechanism: Upon protonation of the primary amine (which happens first, pKa ~8.8), the resulting positive charge exerts a strong electron-withdrawing inductive effect (-I effect) on the adjacent pyridine ring.[1][2] This destabilizes the protonation of the pyridine nitrogen, making it much more acidic.[2][3]

  • Result: At pH 7.4, the pyridine is neutral , and the amine is protonated .[1][2][3]

Visualization: Ionization Equilibrium

The following diagram illustrates the protonation states across the pH scale.

IonizationDicationDication(Pyridine+, Amine+)pH < 2.0MonocationMonocation(Pyridine, Amine+)pH 2.5 - 8.5Dication->MonocationpKa ~ 2.3(Pyridine deprotonates)Monocation->DicationNeutralNeutral Species(Pyridine, Amine)pH > 9.0Monocation->NeutralpKa ~ 8.8(Amine deprotonates)Neutral->Monocation

Figure 1: Ionization cascade of Cyclobutyl(pyridin-2-yl)methanamine.[1][2] At physiological pH (7.4), the molecule exists primarily as the Monocation.[2][3]

Experimental Methodologies for Determination

Since specific experimental values for this exact CAS are rare in open literature, the following protocols are the industry standard for validating the lipophilicity of such amphoteric amines.

Method A: Potentiometric Titration (The "Gold Standard" for pKa & LogP)

This method determines the pKa values first, then uses difference plots in octanol/water biphasic systems to derive LogP.[2][3]

  • Preparation: Dissolve 5-10 mg of the compound in 20 mL of 0.15 M KCl (ionic strength adjuster).

  • Acidification: Lower pH to ~1.8 using 0.5 M HCl to ensure full protonation (Dication state).

  • Titration: Titrate with 0.5 M KOH under inert gas (

    
     or Argon) to prevent carbonate formation.
    
  • Data Analysis: Use the Bjerrum plot method to identify inflection points.[1][2]

    • First inflection (~pH 2.[1][2]3) = Pyridine pKa.[1][2]

    • Second inflection (~pH 8.[1][2][4]8) = Amine pKa.[1][2][5]

  • LogP Determination: Repeat the titration in a dual-phase system (e.g., water/octanol).[1][2] The shift in pKa values (

    
    ) allows for the calculation of LogP using the equation:
    
    
    
    (Where R is the volume ratio of octanol to water).[1][2]
Method B: Shake-Flask (Direct LogD Measurement)

Best for determining the distribution at a specific physiological pH (e.g., 7.4).[1][2]

  • Phase Saturation: Pre-saturate 1-octanol with phosphate-buffered saline (PBS, pH 7.4) and vice-versa for 24 hours.

  • Dissolution: Dissolve the compound in the pre-saturated aqueous phase to a known concentration (

    
    ).
    
  • Partitioning: Mix equal volumes of the aqueous drug solution and pre-saturated octanol in a glass vial.

  • Equilibration: Shake for 4 hours at 25°C, then centrifuge to separate phases.

  • Quantification: Analyze the aqueous phase using HPLC-UV (254 nm for pyridine).

  • Calculation:

    
    
    

Medicinal Chemistry Implications[1][2][3]

Blood-Brain Barrier (BBB) Penetration[1][2]
  • Challenge: With a LogD7.4 of ~ -1.5, the molecule is quite polar. Passive diffusion across the BBB is generally optimal for compounds with LogD > 1.0.[1][2]

  • Strategy: If this fragment is used in a CNS drug, the amine is typically capped (e.g., amide, urea, or sulfonamide).[3] Capping the amine removes the high-pKa center, shifting the lipophilicity closer to the neutral LogP (1.[1][2]1) or higher depending on the substituent, thereby improving membrane permeability.[2][3]

The "Cyclobutyl Effect"

Replacing a standard isopropyl or propyl group with a cyclobutyl ring often improves metabolic stability.[1][2] The cyclobutyl ring is more resistant to Cytochrome P450 oxidation than an open alkyl chain.[1][2] Furthermore, the puckered conformation of cyclobutane can lock the vector of the pyridine and amine substituents, potentially increasing potency by reducing the entropic penalty of binding.[2][3]

Solubility

The low LogD at pH 7.4 guarantees excellent aqueous solubility, making this building block easy to handle in synthesis and formulation.[2][3]

References

  • PubChem Compound Summary. (2025). Cyclobutyl(pyridin-2-yl)methanamine (CID 83682256).[1][2][6] National Center for Biotechnology Information.[1][2] [Link][1][2]

  • Chelucci, G., et al. (2015).[1][2][3][7] Ruthenium and Osmium Complexes Containing 2-(aminomethyl)pyridine (Ampy)-Based Ligands. Coordination Chemistry Reviews, 300, 29–85.[2][3] (Source for 2-picolylamine pKa baselines). [Link][1][2]

  • Avdeef, A. (2003).[1][2][3] Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.[1][2] (Authoritative text on pKa shift and LogD vs LogP calculations).

  • Leo, A., & Hansch, C. (1995).[2][3] Exploring QSAR: Hydrophobic, Electronic, and Steric Constants. American Chemical Society.[1][2] (Source for cyclobutyl fragment lipophilicity contributions).

Methodological & Application

Application Notes & Protocols: Leveraging Cyclobutyl(pyridin-2-yl)methanamine in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Rationale for a 3D-Rich Pyridinyl Fragment

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful and efficient strategy for identifying high-quality starting points for novel therapeutics.[1][2] Unlike high-throughput screening (HTS) of large, complex molecules, FBDD screens smaller, low-molecular-weight compounds ("fragments") that typically bind with low affinity but do so very efficiently.[3] The core principle is that these small, well-matched fragments provide a more effective starting point for optimization into potent, drug-like leads.[4][5]

The success of any FBDD campaign is critically dependent on the quality and diversity of the fragment library.[3] Historically, fragment libraries have been dominated by flat, aromatic, sp2-rich compounds.[6][7] While successful, this has led to an exploration of a limited region of chemical space. There is a growing consensus that incorporating three-dimensional (3D) character into fragment libraries can lead to improved physicochemical properties, novel intellectual property, and better starting points for challenging targets.[6][7][8]

This document provides a detailed guide to the application of Cyclobutyl(pyridin-2-yl)methanamine , a fragment that embodies this modern approach. It merges two key structural motifs:

  • The Cyclobutyl Ring: This saturated carbocycle moves away from "flatland," introducing a distinct 3D vector.[7][9] This puckered structure can access unique hydrophobic pockets within a protein target and provides well-defined, non-planar exit vectors for subsequent chemical elaboration.[9]

  • The Pyridin-2-yl-methanamine Moiety: This element provides well-understood pharmacophoric features. The pyridine nitrogen is a classic hydrogen bond acceptor, while the primary amine can act as a hydrogen bond donor and, critically, serves as a versatile synthetic handle for fragment evolution.

By leveraging this fragment, researchers can explore novel binding interactions and develop lead compounds with superior structural and physicochemical properties.

Fragment Profile and Quality Control

Before initiating a screening campaign, it is imperative to characterize the fragment to ensure it meets the standards for a high-quality starting point. The properties of Cyclobutyl(pyridin-2-yl)methanamine are assessed against the widely accepted "Rule of Three" (Ro3), which provides guidelines for ideal fragments.[3][10][11]

PropertyValue (Predicted/Calculated)"Rule of Three" GuidelineCompliance
Molecular Weight (MW) 162.24 g/mol ≤ 300 Da
cLogP 1.1≤ 3
Hydrogen Bond Donors (HBD) 1 (from -NH2)≤ 3
Hydrogen Bond Acceptors (HBA) 2 (1 from Pyridine-N, 1 from -NH2)≤ 3
Rotatable Bonds 2≤ 3
Fraction of sp3 carbons (Fsp3) 0.5High value is desirable for 3D character

Pre-Screening QC Protocol:

  • Purity Assessment: Confirm fragment purity (ideally >95%) using LC-MS and ¹H NMR. Impurities can lead to false-positive results or inaccurate concentration measurements.

  • Solubility Determination: Determine the maximum solubility of the fragment in the primary screening buffer (e.g., PBS or HEPES with 1-5% DMSO). Since fragment screening often requires high compound concentrations (µM to mM range), poor solubility is a common cause of failure and artifacts.[11] A minimum solubility of 1 mM in the final assay buffer is recommended.

  • Stability Check: Assess the fragment's stability in the assay buffer over the time course of the planned experiment to ensure it does not degrade.

Experimental Workflows & Protocols

The following protocols outline a robust, multi-stage workflow for identifying and validating target engagement by Cyclobutyl(pyridin-2-yl)methanamine and elaborating it into a lead compound.

Workflow Overview: From Fragment Screening to Lead Optimization

The overall process follows a logical cascade designed to maximize confidence in results while efficiently using resources.

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead FragLib Fragment Library (incl. Cyclobutyl(pyridin-2-yl)methanamine) Screening Protocol 1: Primary Screen (SPR) FragLib->Screening High Conc. HitVal Protocol 2: Hit Validation (NMR, MST) Screening->HitVal Initial Hits XRay Protocol 3: Structural Biology (X-Ray) HitVal->XRay Validated Hit F2L Protocol 4: Fragment Evolution (Growing/Linking) XRay->F2L Binding Mode F2L->Screening Test New Analogs Lead Lead Compound (High Affinity & Specificity) F2L->Lead Iterative Chemistry

Caption: High-level FBDD workflow from initial screening to lead generation.

Protocol 1: Primary Fragment Screening via Surface Plasmon Resonance (SPR)

SPR is a highly sensitive biophysical technique ideal for detecting the weak binding events characteristic of fragments.[12][13] It measures changes in mass on a sensor chip surface in real-time as the fragment (analyte) flows over the immobilized target protein.

Objective: To identify if Cyclobutyl(pyridin-2-yl)methanamine binds to the target protein and to estimate its dissociation constant (KD).

Materials:

  • Biacore instrument (or similar SPR platform).

  • Sensor chip (e.g., CM5 for amine coupling).

  • Target protein (>95% purity), with an available lysine or cysteine for coupling.

  • Screening buffer: HBS-EP+ (HEPES buffered saline with EDTA and P20 surfactant), pH 7.4.

  • Cyclobutyl(pyridin-2-yl)methanamine stock solution (e.g., 100 mM in 100% DMSO).

Methodology:

  • Protein Immobilization:

    • Equilibrate the sensor chip with running buffer.

    • Activate the surface of a flow cell using a 1:1 mixture of EDC/NHS. Causality: This creates reactive esters on the chip surface that will covalently bind to primary amines on the protein.

    • Inject the target protein (e.g., 50 µg/mL in 10 mM acetate buffer, pH 4.5) over the activated surface until the desired immobilization level is reached (typically 8,000-12,000 Response Units, RU).

    • Deactivate any remaining reactive esters by injecting ethanolamine-HCl.

    • A second flow cell should be prepared in the same way but without protein (or with an irrelevant protein) to serve as a reference surface. Causality: This allows for the subtraction of non-specific binding and bulk refractive index changes.

  • Fragment Screening:

    • Prepare a dilution series of Cyclobutyl(pyridin-2-yl)methanamine in the screening buffer. A typical screening concentration is 200 µM. Ensure the final DMSO concentration is matched across all samples and is low (e.g., ≤1%) to avoid artifacts.

    • Inject the fragment solution over both the target and reference flow cells for a set association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).

    • At the end of each cycle, regenerate the surface if necessary with a mild buffer (e.g., a short pulse of 50 mM NaOH or 1 M NaCl) to remove any bound fragment.

  • Data Analysis:

    • Process the raw data by subtracting the reference flow cell signal from the target flow cell signal to get the specific binding sensorgram.

    • A positive "hit" is identified by a clear, concentration-dependent binding response that fits a 1:1 binding model.

    • For affinity determination, perform a full dose-response experiment (e.g., 8 concentrations from 1 µM to 1 mM) and fit the steady-state responses against concentration to calculate the KD.

Protocol 2: Orthogonal Hit Validation via NMR Spectroscopy

Confirming a hit with a technique that relies on different physical principles is crucial to eliminate false positives.[14] Ligand-observed NMR methods like Saturation Transfer Difference (STD) are excellent for this, as they detect binding in solution without requiring protein immobilization.[15][16]

Objective: To confirm direct binding of the fragment to the target protein in solution.

Materials:

  • NMR spectrometer (≥ 600 MHz) with a cryoprobe.

  • Target protein solution (10-50 µM) in a deuterated buffer (e.g., 50 mM phosphate, 150 mM NaCl in 99.9% D₂O, pH 7.2).

  • Cyclobutyl(pyridin-2-yl)methanamine stock solution (in d6-DMSO).

Methodology:

  • Sample Preparation: Prepare two NMR samples. Both should contain the fragment at a final concentration of ~500 µM. One sample will also contain the target protein (e.g., 25 µM), while the other is a control with buffer only. Causality: The high excess of fragment ensures that protein saturation can be achieved and that a large pool of unbound ligand is available for detection.

  • Acquire STD-NMR Spectra:

    • Acquire a standard 1D ¹H spectrum of the fragment-protein mixture to identify the fragment's proton resonances.

    • Set up the STD experiment. This involves selectively saturating a region of the protein's aliphatic proton spectrum (on-resonance, e.g., at 0 ppm) and a region far from any protein or ligand signals (off-resonance, e.g., at 40 ppm).

    • The experiment subtracts the off-resonance spectrum from the on-resonance spectrum.

  • Data Analysis:

    • If the fragment binds to the protein, saturation will be transferred from the protein's protons to the fragment's protons during the on-resonance pulse.

    • This results in signals appearing in the final difference spectrum that correspond only to the protons of the binding fragment.

    • The appearance of signals for Cyclobutyl(pyridin-2-yl)methanamine in the STD difference spectrum provides direct, unambiguous evidence of binding, thus validating the SPR hit.

Protocol 3: Structural Characterization via X-Ray Crystallography

Obtaining a high-resolution crystal structure of the protein-fragment complex is the most valuable step for enabling rational, structure-based drug design.[10][15] It reveals the precise binding mode, key interactions, and available vectors for optimization.

Objective: To determine the 3D structure of the Cyclobutyl(pyridin-2-yl)methanamine fragment bound to the active site of the target protein.

Methodology (Abbreviated):

  • Protein Crystallization: Screen for conditions that produce well-diffracting crystals of the apo-protein (protein without any ligand).

  • Co-crystallization or Soaking:

    • Soaking: Transfer existing apo-crystals into a solution containing a high concentration (e.g., 1-10 mM) of Cyclobutyl(pyridin-2-yl)methanamine and incubate for a period (minutes to hours). Causality: This is often faster and relies on the fragment diffusing into the solvent channels of the pre-formed crystal to find the binding site.

    • Co-crystallization: Set up crystallization trials with the protein pre-incubated with the fragment.

  • Data Collection and Structure Solution:

    • Cryo-protect the crystal and collect X-ray diffraction data at a synchrotron source.

    • Process the data and solve the structure using molecular replacement with the known apo-protein structure.

    • Carefully examine the resulting electron density maps for clear, unambiguous density corresponding to the bound fragment. Refine the model to produce a final, high-resolution structure.

Protocol 4: Fragment-to-Lead (F2L) Optimization

With structural information in hand, the low-affinity fragment hit can be intelligently evolved into a high-affinity lead compound. The two primary strategies are fragment growing and linking.[5][17][18]

Strategy: Fragment Growing

This is the most common F2L strategy, where synthetic chemistry is used to "grow" the fragment into an adjacent, unoccupied pocket of the binding site to form new, favorable interactions.[5][19]

Objective: To design and synthesize analogs of Cyclobutyl(pyridin-2-yl)methanamine with improved binding affinity.

Protocol:

  • Structural Analysis: Analyze the co-crystal structure from Protocol 3. Identify:

    • The orientation of the cyclobutyl and pyridyl rings.

    • Key hydrogen bonds or hydrophobic interactions.

    • Unoccupied pockets adjacent to the fragment.

    • The vector of the primary amine. Is it pointing towards an open solvent channel or a specific sub-pocket?

  • Design of Analogs:

    • Based on the analysis, design new molecules. For example, if the amine is pointing towards a hydrophobic pocket, synthesize a series of N-alkyl or N-aryl analogs. If it is pointing towards a region with hydrogen bonding potential, synthesize amide or sulfonamide derivatives. The cyclobutyl ring also offers vectors for substitution to probe other pockets.

  • Synthesis and Testing:

    • Synthesize a small library of designed analogs.

    • Test each new analog using the primary SPR assay (Protocol 1) to determine its KD.

    • Calculate the Ligand Efficiency (LE) for each analog to ensure that the added atoms are contributing efficiently to binding affinity.

  • Iterate: Use the structure-activity relationship (SAR) data from the first set of analogs to design the next, improved set. This iterative cycle of design, synthesis, and testing is the core of medicinal chemistry.

Caption: A hypothetical workflow for the "fragment growing" optimization strategy.

Conclusion

Cyclobutyl(pyridin-2-yl)methanamine represents an excellent starting fragment for modern FBDD campaigns. Its inherent 3D character and versatile synthetic handles provide a rich platform for exploring novel chemical space and developing potent, selective, and differentiated lead compounds. The systematic application of biophysical screening, orthogonal validation, structural biology, and iterative medicinal chemistry, as outlined in these protocols, provides a robust pathway from a low-affinity fragment hit to a high-quality clinical candidate.

References

  • De Biasi, A. et al. (2020). In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. Frontiers in Chemistry. [Link][17][19]

  • Creative Biostructure. (n.d.). Fragment-to-Lead. Creative Biostructure Drug Discovery. [Link][18]

  • Hirsch, A. K. H. et al. (2024). Exploring Fragment-Based Approaches in Drug Discovery. Taylor & Francis Online. [Link][4]

  • Massachusetts Biotechnology Council. (2025). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. MassBio. [Link][1]

  • Wikipedia. (n.d.). Fragment-based lead discovery. Wikipedia. [Link][10]

  • Dominique, R. (2022). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter. [Link][20]

  • Murray, C. W. et al. (2018). Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs. SciSpace. [Link][21][22]

  • Joseph, A. et al. (2022). Fragment-based drug discovery—the importance of high-quality molecule libraries. FEBS Journal. [Link][3]

  • NanoTemper Technologies. (2020). 6 ingredients for a successful fragment library. NanoTemper. [Link][11]

  • SpiroChem. (n.d.). Fragment Library. SpiroChem. [Link][6]

  • de Souza, N. B. et al. (2025). How to Find a Fragment: Methods for Screening and Validation in Fragment-Based Drug Discovery. ResearchGate. [Link][14]

  • Campos-Olivas, R. (2010). NMR screening and hit validation in fragment based drug discovery. PubMed. [Link][16]

  • van den Bedem, H. (2022). Approaches to Fragment-Based Drug Design. Thesis. [Link][23]

  • Sartorius. (n.d.). Advanced SPR applications accelerate hit identification and validation in fragment-based drug discovery. Sartorius. [Link][12]

  • UBIX. (2017). A pragmatic approach to hit validation following biochemical high-throughput screening. UBIX. [Link][24]

  • Sygnature Discovery. (n.d.). Fragment Screening. Sygnature Discovery. [Link][13]

  • Li, Q. et al. (2025). Fragment-based drug discovery: A graphical review. Computational and Structural Biotechnology Journal. [Link][25]

  • Selvita. (n.d.). Fragment-Based Drug Discovery. Selvita. [Link][2]

  • PubChemLite. (n.d.). Cyclobutyl(pyridin-2-yl)methanamine. PubChemLite. [Link][26]

  • van der Pijl, F. (2023). Design and Synthesis of (3D) Cyclobutane Fragments for Use in Fragment-Based Drug Discovery. Vrije Universiteit Amsterdam Research Portal. [Link][8]

  • Petros, A. M. et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. ChemMedChem. [Link][9]

  • Foley, A. G. et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. ChemMedChem. [Link][7]

  • Bligh, S.W.A. et al. (2006). Reaction of (C-(6-aminomethyl-pyridin-2-yl)methylamine)chloroplatinum(II) with nucleosides and its biological activity. WestminsterResearch. [Link]

  • Nawrot, M. et al. (2024). Antimicrobial and Antiproliferative Properties of 2-Phenyl-N-(Pyridin-2-yl)acetamides. Archiv der Pharmazie. [Link][27]

Sources

Application Notes and Protocols for Peptide Coupling Reactions of Cyclobutyl(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Challenges of Coupling a Unique Primary Amine

The successful formation of an amide bond is a cornerstone of modern pharmaceutical and peptide chemistry. While numerous coupling reagents and protocols have been developed, the unique structural and electronic properties of certain substrates can present significant challenges. Cyclobutyl(pyridin-2-yl)methanamine is one such molecule, combining the steric bulk of a cyclobutyl group with the nucleophilic and basic character of a pyridine ring. These features necessitate a careful selection of coupling conditions to achieve high yields and purity while avoiding common side reactions.

This application note provides a comprehensive guide to performing peptide coupling reactions with Cyclobutyl(pyridin-2-yl)methanamine. We will explore the intricacies of this specific transformation, compare various coupling reagents, and provide detailed, field-proven protocols to empower researchers in their synthetic endeavors. The causality behind experimental choices will be explained to foster a deeper understanding of the underlying chemical principles.

Key Considerations for Coupling Cyclobutyl(pyridin-2-yl)methanamine

The primary challenges in the acylation of Cyclobutyl(pyridin-2-yl)methanamine stem from two main sources:

  • Steric Hindrance: The cyclobutyl group adjacent to the primary amine presents a significant steric barrier, which can slow down the rate of nucleophilic attack on the activated carboxylic acid. This can lead to incomplete reactions or the need for more forcing conditions, which in turn may promote side reactions.

  • The Pyridine Moiety: The pyridine ring introduces several complexities. Its basic nitrogen atom can compete with the intended base (e.g., DIPEA) in the reaction mixture, altering the pH and potentially deactivating the coupling reagent. Furthermore, the pyridine nitrogen itself can act as a nucleophile, leading to undesired side products.

A judicious choice of coupling reagent, base, solvent, and temperature is therefore critical to overcoming these hurdles.

Comparative Analysis of Common Peptide Coupling Reagents

The selection of the appropriate coupling reagent is paramount for the successful acylation of sterically hindered and complex amines. Below is a comparative summary of commonly used reagents and their suitability for the title transformation.

Coupling ReagentRecommended Equivalents (Reagent/Base)Recommended SolventTemperatureAdvantagesDisadvantages
HATU 1.1 / 2.0DMF, DCM0 °C to RTHigh reactivity, fast kinetics, low racemization.Can cause guanidinylation of the amine if not pre-activated with the acid.[1]
HBTU 1.1 / 2.0DMF, DCM0 °C to RTEfficient and widely used.Less reactive than HATU; potential for guanidinylation.
T3P® 1.5Ethyl Acetate, THFRT to 50 °CWater-soluble byproducts simplify workup; low toxicity.[2]May require heating for hindered substrates.
EDC/HOBt 1.2 / 1.2DCM, DMF0 °C to RTCost-effective; byproducts are water-soluble.Can be less effective for sterically hindered amines; risk of racemization.[3]

Experimental Protocols

The following protocols are designed to be self-validating systems, providing a robust starting point for the optimization of your specific reaction.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for achieving high yields and minimizing reaction times, especially when dealing with precious substrates. The pre-activation step is crucial to prevent guanidinylation of the primary amine.

Workflow for HATU Coupling

cluster_prep Preparation cluster_activation Pre-activation cluster_coupling Coupling Reaction cluster_workup Workup & Purification Carboxylic_Acid Carboxylic Acid Mix_Activate Mix & Stir (5-10 min, 0 °C) Carboxylic_Acid->Mix_Activate HATU HATU HATU->Mix_Activate DIPEA DIPEA DIPEA->Mix_Activate Solvent Anhydrous DMF/DCM Solvent->Mix_Activate Reaction Add Amine Stir (2-12 h, RT) Mix_Activate->Reaction Amine Cyclobutyl(pyridin-2-yl)methanamine Amine->Reaction Quench Aqueous Workup Reaction->Quench Extract Extraction Quench->Extract Purify Chromatography Extract->Purify Product Isolated Product Purify->Product

Caption: Workflow for HATU-mediated peptide coupling.

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxylic acid (1.0 equivalent) in anhydrous DMF or DCM.

  • Pre-activation: To the stirred solution of the carboxylic acid, add HATU (1.1 equivalents) and N,N-Diisopropylethylamine (DIPEA) (2.0 equivalents). Stir the mixture at 0 °C for 5-10 minutes. The formation of the active ester is often indicated by a color change.

  • Coupling: To the pre-activated mixture, add a solution of Cyclobutyl(pyridin-2-yl)methanamine (1.0-1.2 equivalents) in the same anhydrous solvent.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane. Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid solution), saturated aqueous sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Protocol 2: Cost-Effective and Scalable Coupling using T3P®

This protocol offers a practical and environmentally benign alternative, with the advantage of water-soluble byproducts that simplify purification.[2]

General Mechanism of Amide Bond Formation

RCOOH R-COOH (Carboxylic Acid) ActivatedEster Activated Intermediate RCOOH->ActivatedEster Activation CouplingReagent Coupling Reagent (e.g., T3P®) CouplingReagent->ActivatedEster Amide R-CONH-R' (Amide Product) ActivatedEster->Amide Nucleophilic Attack Byproducts Byproducts ActivatedEster->Byproducts Amine R'-NH2 (Amine) Amine->Amide

Sources

Application Notes and Protocols for the Synthesis of Cyclobutyl(pyridin-2-yl)methanamine from Cyclobutyl Nitrile

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Cyclobutyl(pyridin-2-yl)methanamine and its derivatives are of significant interest in medicinal chemistry and drug development due to their presence in various biologically active compounds. This document provides a comprehensive guide for the synthesis of cyclobutyl(pyridin-2-yl)methanamine from cyclobutyl nitrile. The primary method detailed herein is the reduction of the nitrile functionality to a primary amine. Two robust and widely applicable protocols are presented: reduction using lithium aluminum hydride (LiAlH₄) and catalytic hydrogenation. This guide is intended for researchers, scientists, and professionals in the field of drug development, offering in-depth technical details, mechanistic insights, and safety protocols.

Reaction Overview

The conversion of a nitrile to a primary amine is a fundamental transformation in organic synthesis. This process involves the reduction of the carbon-nitrogen triple bond (C≡N) to a carbon-nitrogen single bond with the addition of hydrogen atoms.

Mechanistic Considerations

The reduction of nitriles to primary amines can be achieved through several pathways, with the choice of reducing agent being a critical determinant of the reaction's success and selectivity.

1. Reduction with Lithium Aluminum Hydride (LiAlH₄):

Lithium aluminum hydride is a powerful reducing agent capable of reducing a wide range of functional groups, including nitriles.[1] The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the AlH₄⁻ complex onto the electrophilic carbon of the nitrile group. This initial attack forms an intermediate imine anion. A second equivalent of hydride then attacks the imine carbon, leading to a dianion intermediate. Subsequent protonation during aqueous workup yields the primary amine.[2][3]

2. Catalytic Hydrogenation:

Catalytic hydrogenation offers a more economical and often safer alternative to metal hydride reductions, particularly on a larger scale.[4] This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, such as Raney nickel, palladium on carbon (Pd/C), or platinum dioxide (PtO₂).[4] The reaction occurs on the surface of the catalyst, where hydrogen is adsorbed and then transferred to the nitrile group in a stepwise manner, first forming an imine intermediate which is then further reduced to the primary amine. Reaction conditions such as temperature, pressure, and the choice of catalyst and solvent can influence the selectivity, with the potential for secondary and tertiary amine formation as side products.[4]

Experimental Protocols

Protocol 1: Reduction of Cyclobutyl Nitrile using Lithium Aluminum Hydride (LiAlH₄)

This protocol describes the reduction of cyclobutyl nitrile to cyclobutyl(pyridin-2-yl)methanamine using LiAlH₄ in an anhydrous ethereal solvent.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Cyclobutyl nitrile≥98%Commercially Available
Lithium aluminum hydride (LiAlH₄)Powder or granulesCommercially AvailableExtremely reactive with water. [5]
Anhydrous diethyl ether (Et₂O) or Tetrahydrofuran (THF)AnhydrousCommercially AvailableStored over molecular sieves.
Hydrochloric acid (HCl)ConcentratedCommercially Available
Sodium hydroxide (NaOH)PelletsCommercially Available
Distilled waterIn-house
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)AnhydrousCommercially Available
Celite®Commercially AvailableFilter aid.
Experimental Workflow Diagram

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification setup1 Assemble dry glassware under inert atmosphere (N₂ or Ar) setup2 Suspend LiAlH₄ in anhydrous THF at 0 °C setup1->setup2 reaction1 Add cyclobutyl nitrile solution dropwise setup2->reaction1 reaction2 Warm to room temperature and stir for 4-6 hours reaction1->reaction2 reaction3 Monitor reaction by TLC or GC reaction2->reaction3 workup1 Cool to 0 °C and quench excess LiAlH₄ carefully reaction3->workup1 workup2 Filter the aluminum salts through Celite® workup1->workup2 workup3 Separate aqueous and organic layers workup2->workup3 purification1 Dry organic layer over Na₂SO₄ workup3->purification1 purification2 Concentrate under reduced pressure purification1->purification2 purification3 Purify by column chromatography or distillation purification2->purification3 G cluster_setup Reactor Setup cluster_reaction Hydrogenation cluster_workup Work-up cluster_purification Purification setup1 Charge reactor with cyclobutyl nitrile and solvent setup2 Add Raney Nickel catalyst under inert atmosphere setup1->setup2 reaction1 Seal and purge reactor with N₂ then H₂ setup2->reaction1 reaction2 Pressurize with H₂ and heat with stirring reaction1->reaction2 reaction3 Monitor H₂ uptake reaction2->reaction3 workup1 Cool, vent, and purge reactor with N₂ reaction3->workup1 workup2 Filter catalyst through Celite® workup1->workup2 workup3 Rinse catalyst with solvent workup2->workup3 purification1 Concentrate filtrate under reduced pressure workup3->purification1 purification2 Purify by vacuum distillation or chromatography purification1->purification2

Sources

Application Notes & Protocols: Cyclobutyl(pyridin-2-yl)methanamine as a Novel Ligand in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The strategic design of ligands is a cornerstone of modern coordination chemistry, enabling precise control over the electronic and steric properties of metal complexes. The pyridyl-methanamine scaffold is a well-established and versatile chelating unit, forming stable complexes with a wide array of transition metals. This guide introduces Cyclobutyl(pyridin-2-yl)methanamine, a novel N,N'-bidentate ligand whose coordination chemistry remains unexplored in the current literature.[1] We present a comprehensive guide for researchers, outlining a proposed synthetic route for the ligand, detailed protocols for its complexation with transition metals, and a forward-looking perspective on its potential applications in catalysis and medicinal chemistry, drawing parallels with structurally related systems.

Part 1: Rationale and Ligand Design

The introduction of a cyclobutyl group adjacent to the stereocenter of the pyridyl-methanamine backbone is a deliberate design choice. Unlike more common alkyl substituents, the cyclobutyl ring offers a unique combination of properties:

  • Defined Steric Profile: The puckered, four-membered ring imposes a specific and rigid steric hindrance around the metal center. This can influence the coordination geometry, substrate access in catalytic cycles, and the stability of the resulting complex.

  • Lipophilicity: The cyclobutyl moiety increases the ligand's lipophilicity, which can be crucial for enhancing the solubility of its metal complexes in non-polar organic solvents and for improving bioavailability in potential medicinal applications.

  • Electronic Inertness: As a saturated carbocycle, it does not significantly alter the electronic properties of the donor nitrogen atoms, allowing for a focused study of its steric impact.

These attributes make Cyclobutyl(pyridin-2-yl)methanamine a compelling candidate for creating novel metal complexes with unique reactivity and properties.

Part 2: Synthesis and Characterization of the Ligand

As there is no published procedure for the synthesis of Cyclobutyl(pyridin-2-yl)methanamine, we propose a robust and high-yielding protocol based on the reductive amination of a commercially available precursor.

Protocol 1: Synthesis of Cyclobutyl(pyridin-2-yl)methanamine

This protocol describes the conversion of Cyclobutyl(pyridin-2-yl)methanone to the target primary amine.

Workflow Diagram: Ligand Synthesis

A Cyclobutyl(pyridin-2-yl)methanone B Reaction Vessel (Methanol Solvent) A->B C Add NH4OAc, NaBH3CN B->C Reagents D Stir at Room Temp (24-48h) C->D Conditions E Quench Reaction (aq. HCl) D->E F Basify (aq. NaOH) & Extract (DCM) E->F G Purify via Chromatography F->G I Final Product: Cyclobutyl(pyridin-2-yl)methanamine G->I H Characterize Product I->H

Caption: Reductive amination workflow for ligand synthesis.

Materials:

  • Cyclobutyl(pyridin-2-yl)methanone (CAS 515154-32-2)[2]

  • Ammonium acetate (NH₄OAc)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (Anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Saturated Sodium Chloride solution (Brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Silica Gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • To a solution of Cyclobutyl(pyridin-2-yl)methanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Caution: NaBH₃CN is toxic and releases HCN upon contact with strong acid. Handle in a well-ventilated fume hood.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, carefully quench the reaction by slowly adding 1 M HCl at 0 °C until the pH is ~2 to decompose excess reducing agent.

  • Stir for 30 minutes, then basify the solution with 1 M NaOH until the pH is >11.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable gradient of ethyl acetate in hexanes (e.g., starting with 10% and gradually increasing) to afford the pure amine.

Protocol 2: Ligand Characterization

The identity and purity of the synthesized ligand must be confirmed using standard analytical techniques.

Technique Expected Observations
¹H NMR Signals corresponding to pyridyl protons (δ 7.0-8.5 ppm), a methine proton adjacent to the cyclobutyl and amine groups, cyclobutyl protons, and a broad singlet for the amine (NH₂) protons.
¹³C NMR Resonances for the pyridine ring carbons, the methine carbon, and the cyclobutyl ring carbons.
FT-IR (ATR) Characteristic N-H stretching bands (~3300-3400 cm⁻¹), C-N stretching, and aromatic C=C and C=N vibrations.
HRMS (ESI+) Calculated m/z for [M+H]⁺: 163.1230. Observed value should be within 5 ppm.[1]

Part 3: Synthesis of Coordination Complexes

The N,N'-bidentate nature of Cyclobutyl(pyridin-2-yl)methanamine allows it to form stable five-membered chelate rings with metal ions. The following is a general protocol for the synthesis of a representative late transition metal complex.

Workflow Diagram: Complexation

cluster_0 Reactants A Metal Precursor (e.g., PdCl2(MeCN)2) C Combine in Solvent (e.g., Acetonitrile) A->C B Ligand Solution (Cyclobutyl(pyridin-2-yl)methanamine) B->C D Stir at RT or Reflux C->D E Precipitation / Crystallization D->E F Isolate Solid (Filtration) E->F G Wash and Dry F->G I Final Product: [M(L)nClx] G->I H Characterize Complex I->H

Caption: General workflow for metal complex synthesis.

Protocol 3: Synthesis of a Dichloro[cyclobutyl(pyridin-2-yl)methanamine]palladium(II) Complex

Materials:

  • Cyclobutyl(pyridin-2-yl)methanamine (the ligand, L)

  • Bis(acetonitrile)dichloropalladium(II) [PdCl₂(MeCN)₂]

  • Acetonitrile or Dichloromethane (Anhydrous)

  • Diethyl ether

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve PdCl₂(MeCN)₂ (1.0 eq) in 10 mL of anhydrous acetonitrile.

  • In a separate flask, dissolve the ligand (1.05 eq) in 5 mL of the same solvent.

  • Add the ligand solution dropwise to the stirring solution of the palladium precursor at room temperature.

  • A color change and/or precipitation of a solid is typically observed.

  • Stir the reaction mixture at room temperature for 4-6 hours.

  • If a precipitate has formed, collect it by vacuum filtration. If the product is soluble, reduce the solvent volume in vacuo and precipitate the complex by adding a non-coordinating, less polar solvent like diethyl ether.

  • Wash the isolated solid with small portions of cold diethyl ether and dry under vacuum.

  • Characterization should be performed using ¹H NMR (disappearance of NH₂ signal, shifts in ligand protons), FT-IR (changes in N-H and pyridine ring vibrations), and elemental analysis.

  • Single crystals suitable for X-ray diffraction can often be grown by slow diffusion of an anti-solvent (e.g., pentane or diethyl ether) into a concentrated solution of the complex in a solvent like dichloromethane.

Part 4: Prospective Applications & Future Research

While no specific applications for complexes of Cyclobutyl(pyridin-2-yl)methanamine have been reported, the extensive chemistry of related pyridyl-amine ligands allows for well-founded projections.[3][4]

Homogeneous Catalysis

The steric bulk provided by the cyclobutyl group can create a unique pocket around the metal center, potentially leading to high selectivity.

  • Cross-Coupling Reactions: Palladium(II) complexes, such as the one described in Protocol 3, are excellent candidates for pre-catalysts in Suzuki, Heck, and Sonogashira coupling reactions.[3] The ligand's strong σ-donation can stabilize the active Pd(0) species.

  • Transfer Hydrogenation: Iron(II) and Ruthenium(II) complexes of pyridyl-amine ligands are known to be active catalysts for the transfer hydrogenation of ketones and imines.[5] The chirality of the ligand could be exploited for asymmetric versions of these reactions.

  • Polymerization: Copper(I) complexes with substituted tris(2-pyridylmethyl)amine ligands are highly active catalysts for Atom Transfer Radical Polymerization (ATRP).[6] A copper complex of Cyclobutyl(pyridin-2-yl)methanamine could offer a new activity profile due to its distinct steric environment.

Medicinal Inorganic Chemistry

Metal-based drugs are a cornerstone of modern medicine, and novel ligand design is critical to improving efficacy and reducing side effects.[7][8]

  • Anticancer Agents: The coordination of pyridine derivatives to metals like platinum, ruthenium, or gold can enhance their bioavailability and cytotoxicity against cancer cells.[9] Complexes of Cyclobutyl(pyridin-2-yl)methanamine could be investigated for their ability to intercalate with DNA or inhibit key metabolic enzymes.

  • Antimicrobial Agents: Silver(I) and Copper(II) complexes of nitrogen-donor ligands have shown promising antimicrobial properties.[10][11] The increased lipophilicity from the cyclobutyl group may enhance the ability of these complexes to penetrate bacterial cell membranes.

Conclusion

Cyclobutyl(pyridin-2-yl)methanamine represents an untapped resource in the vast library of coordination ligands. Its unique steric profile offers exciting possibilities for tuning the properties of metal complexes. The protocols and perspectives provided in this guide are intended to serve as a foundational roadmap for researchers and drug development professionals to synthesize, characterize, and explore the potential of this promising ligand in catalysis, materials science, and medicinal chemistry. Experimental validation of these proposals is a crucial next step and is anticipated to yield novel and impactful results.

References

  • PubChem. Cyclobutyl(pyridin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Steinhauer, S. et al. (2019). Sterically and Electronically Flexible Pyridylidene Amine Dinitrogen Ligands at Palladium: Hemilabile cis/trans Coordination and Application in Dehydrogenation Catalysis. Chemistry – A European Journal. [Link]

  • Tang, W., Matyjaszewski, K. (2007). Substituted Tris(2-pyridylmethyl)amine Ligands for Highly Active ATRP Catalysts. Macromolecules. [Link]

  • PubChem. Cyclobutyl(pyrimidin-2-yl)methanamine. National Center for Biotechnology Information. [Link]

  • Fabbrizzi, L., et al. (2012). Catalytic Applications of Pyridine-Containing Macrocyclic Complexes. European Journal of Inorganic Chemistry. [Link]

  • Ajibade, P. A., Idemudia, O. G. (2010). Metal complexes of antimalarial pyrimethamine: Synthesis, characterization and antimicrobial studies. African Journal of Pure and Applied Chemistry. [Link]

  • Khan, I., et al. (2025). Advancements in Metal Complexation of Pyridine Derivatives (2022-2024): A Pathway to Enhanced Anticancer Potency. Anticancer Agents in Medicinal Chemistry. [Link]

  • Meggers, E. (2017). Metal Complexes for Therapeutic Applications. Current Opinion in Chemical Biology. [Link]

  • da Silva, J. G., et al. (2024). Pharmaceutical Applications of Metal Complexes and Derived Materials. MDPI. [Link]

  • Kumah, R. T., et al. (2021). Synthesis and Applications of (Pyridyl)imine Fe(II) Complexes as Catalysts in Transfer Hydrogenation of Ketones. Catalysis Letters. [Link]

  • Google Patents. (2007).
  • El-Sayed, Y. S., et al. (2024). Synthesis and Investigation of New Pyridine Metal Complexes as Possible Antibacterial Agents Against Digestive System harmful Bacteria causing Human Malnutrition. Egyptian Journal of Chemistry. [Link]

  • Organic Syntheses. cyclobutylamine. [Link]

  • PubMed. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (2024). X‐ray crystal structure of 2. The pyridine molecules of recrystallization were omitted for clarity. [Link]

  • MDPI. (2020). Novel Pb(II) Complexes: X-Ray Structures, Hirshfeld Surface Analysis and DFT Calculations. Molecules. [Link]

  • Wikipedia. Transition metal pyridine complexes. [Link]

  • Royal Society of Chemistry. (2023). The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents and establishing the mechanism of the reactions through a computational study. Organic Chemistry Frontiers. [Link]

  • De Gruyter. (2023). The crystal structure of fac-tricarbonyl((pyridin 2-yl)methanamino-κ2 N,N#). [Link]

  • PubChem. Cyclobutyl(pyridin-4-yl)methanamine. National Center for Biotechnology Information. [Link]

  • MDPI. (2024). Ligand-Induced Self-Assembly of Clusters by Pyridine–Amine–Carboxylate Frameworks of 3D Transition Metals: Structural and Magnetic Aspects. Inorganics. [Link]

  • ResearchGate. (2023). Organometallic palladium(II) complexes with N-((pyridin-2-yl)methylene)-4-amino-2,1,3-benzothiadiazole: synthesis, characterization and reactivity. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of Cyclobutyl(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: PUR-AMINE-CYP-001 Subject: Troubleshooting Tailing, Yield Loss, and Resolution Issues in Silica Chromatography[1]

Executive Summary

Purifying Cyclobutyl(pyridin-2-yl)methanamine presents a classic "dual-base" challenge.[1] The molecule contains two basic nitrogen centers:

  • Primary Amine (Methanamine): Highly basic (

    
    ), acting as a strong hydrogen bond acceptor/donor.[1]
    
  • Pyridine Nitrogen: Weakly basic (

    
    ), acting as a hydrogen bond acceptor.[1]
    

The Core Problem: Standard silica gel (


) is acidic (

).[1] The basic primary amine will protonate upon contact with acidic silanol (

) groups, forming ionic bonds.[1] This results in severe tailing (streaking) , irreversible adsorption (yield loss), and co-elution with impurities.[1]

This guide provides the protocols to neutralize this interaction and achieve high-purity isolation.

Part 1: Diagnostic & Troubleshooting (FAQs)
Q1: My compound smears from the baseline to the solvent front. How do I fix this?

Diagnosis: Unmasked Silanol Interaction. The "smear" confirms that your amine is dragging along the silica surface rather than partitioning between the mobile/stationary phases. The Fix: You must use a Mobile Phase Modifier .

  • Standard Protocol: Add 1% Triethylamine (TEA) or 1%

    
      to your mobile phase.[1]
    
  • Mechanism: TEA is a stronger base than your product. It preferentially binds to and "caps" the acidic silanol sites, creating a neutral surface for your amine to traverse.

Q2: I used DCM/MeOH, but the separation is poor. Is there a better solvent system?

Diagnosis: "General Purpose" Solvent Trap. While DCM/MeOH is standard for polar amines, it often compresses


 values, making separation from impurities difficult.
The Fix:  Leverage the Cyclobutyl Lipophilicity .
The cyclobutyl group adds significant non-polar character compared to a methyl/ethyl analog.
  • Recommendation: Switch to Hexanes : Ethyl Acetate (with 1% TEA) .

  • Why? This system usually provides better resolution (selectivity) than DCM/MeOH.[1] If the compound is too polar for 100% EtOAc, switch to DCM : MeOH :

    
     (90:10:1) .
    
Q3: My NMR shows pure product, but there are extra ethyl peaks. How do I remove the TEA?

Diagnosis: Residual Modifier Contamination. TEA (b.p. 89°C) forms salts and hydrogen bonds that resist standard rotary evaporation.[1] The Fix: Azeotropic Removal.

  • Dissolve the oil in DCM .

  • Add Toluene (approx. equal volume).

  • Evaporate.[1][2][3] The toluene/TEA azeotrope helps drag the amine out.

  • Alternative: If the product is stable, perform a basic wash (dissolve in EtOAc, wash with sat.

    
    ) to remove TEA salts, though this risks product loss if the product is water-soluble.
    
Part 2: Decision Logic & Workflows
Workflow 1: Solvent System Selection

Use this logic gate to select the optimal purification route based on Thin Layer Chromatography (TLC) results.[4][5]

SolventSelection Start Start: TLC Screening Test1 Test Solvent: 50% EtOAc / Hexane + 1% TEA Start->Test1 Decision1 Is Rf between 0.2 - 0.5? Test1->Decision1 RouteA Route A: High Resolution Use Hex/EtOAc/TEA Gradient Decision1->RouteA Yes Test2 Test Solvent: 10% MeOH / DCM + 1% NH4OH Decision1->Test2 No (Stuck at baseline) Decision2 Is Rf > 0.2? Test2->Decision2 RouteB Route B: Polar System Use DCM/MeOH/NH4OH Decision2->RouteB Yes RouteC Route C: Alternative Phase Switch to Alumina (Basic) or C18 Decision2->RouteC No

Figure 1: Decision matrix for selecting the mobile phase based on compound polarity.

Part 3: Detailed Experimental Protocols
Protocol A: The "TEA-Buffered" Silica Column (Standard)

Best for: Routine purification when the compound is moderately lipophilic.

Materials:

  • Silica Gel 60 (230-400 mesh)[1]

  • Solvents: Hexanes, Ethyl Acetate (EtOAc), Triethylamine (TEA)[1][4]

  • Sand (Acid-washed)[1]

Step-by-Step Procedure:

  • Slurry Preparation (Critical):

    • Prepare the mobile phase: e.g., 30% EtOAc in Hexanes + 1% TEA .

    • Important: Add the silica to this TEA-containing solvent before pouring it into the column. This "pre-treats" the silica, neutralizing acidity immediately.

  • Column Packing:

    • Pour the slurry.[4] Flush with 2 column volumes (CV) of the mobile phase to ensure the TEA has saturated the entire silica bed.

  • Sample Loading:

    • Dissolve the crude Cyclobutyl(pyridin-2-yl)methanamine in a minimum volume of the mobile phase.[1]

    • Tip: If solubility is poor, use a small amount of DCM, but ensure the loading zone is narrow.

  • Elution:

    • Run the gradient (e.g., 10%

      
       60% EtOAc/Hex with constant 1% TEA).
      
    • Collect fractions.

  • Workup:

    • Combine pure fractions.

    • Evaporate solvent.[1][2][3][6]

    • Co-evaporate with Toluene (

      
      )  or DCM (
      
      
      
      )
      to remove residual TEA.[1]
Protocol B: Amine-Functionalized Silica (Premium)

Best for: Valuable late-stage intermediates where yield is paramount.[1]

If available, use Amino-Silica (KP-NH) cartridges or bulk packing.[1]

  • Benefit: The silica surface is already bonded with propyl-amine groups.

  • Advantage: No TEA required in the mobile phase. No smelly workup.[1]

  • Solvent: Run a simple Hexane/EtOAc gradient. The basic surface repels the basic amine product, resulting in sharp, symmetrical peaks.

Part 4: Data & Reference Tables
Table 1: Mobile Phase Modifier Comparison
ModifierConcentrationProsConsRemoval Method
Triethylamine (TEA) 1 - 2% v/vExcellent tailing suppression; easy to prep.[1]High b.p. (89°C); can contaminate NMR.[1][2]Azeotrope with Toluene; High Vac.[1]
Ammonia (

)
0.5 - 1% v/vVery clean product; no carbon residue.[1]Immiscible with Hexanes; requires MeOH/DCM.[1]Evaporates easily.
Pyridine 1% v/vGood for pyridine-based compounds.[1]Toxic; smells; hard to remove (b.p. 115°C).[1]Acid wash (HCl) - Risky for product.
Table 2: Expected

Behavior (TLC)
Solvent System

(No Modifier)

(With 1% TEA)
Observation
50% EtOAc / Hex0.05 (Streak)0.35 (Spot)TEA releases the amine from silica.
5% MeOH / DCM0.10 (Streak)0.45 (Spot)High polarity moves the spot, but TEA sharpens it.[1]
References
  • Roche, A. Purification of Amines. "Not Voodoo" - University of Rochester.[1] Available at: [Link]

  • Biotage. How do I purify ionizable organic amine compounds using flash column chromatography? Biotage Blog.[1] Available at: [Link]

  • Teledyne ISCO. Method Development Strategies for Amine Bonded Phase Columns. Available at: [Link][1]

Sources

Validation & Comparative

Cyclobutyl(pyridin-2-yl)methanamine vs. isopropyl amine bioisosteric comparison

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cyclobutyl(pyridin-2-yl)methanamine vs. Isopropyl Amine: A Bioisosteric & Fragment Evolution Guide Content Type: Technical Comparison Guide Audience: Medicinal Chemists, DMPK Scientists, and Lead Optimization Specialists.

Executive Summary: Beyond Simple Aliphatics

In the optimization of lead compounds, the isopropyl amine (IPA) moiety is a classic "starter fragment"—providing basicity, moderate steric bulk, and reasonable solubility. However, it frequently suffers from metabolic liabilities (N-dealkylation), excessive basicity (


) leading to phospholipidosis or poor CNS penetration, and a lack of specific vectoral interactions.

Cyclobutyl(pyridin-2-yl)methanamine (CBPM) represents a sophisticated "fragment evolution" strategy. It is not a 1:1 steric replacement but a functional bioisostere designed to:

  • Modulate Basicity: The electron-withdrawing pyridine ring significantly lowers the amine

    
     (typically by 2–3 log units), enhancing membrane permeability (
    
    
    
    ).
  • Introduce Interaction Vectors: The pyridine nitrogen offers a specific H-bond acceptor, while the aromatic system allows for

    
     or cation-
    
    
    
    interactions absent in the aliphatic isopropyl group.
  • Rigidify Conformation: The cyclobutyl ring acts as a lipophilic spacer that restricts bond rotation more effectively than the gem-dimethyl of an isopropyl group, reducing the entropic penalty upon binding.

This guide provides the technical roadmap for evaluating this transition, supported by physicochemical data and experimental protocols.

Part 1: Physicochemical & Structural Profiling

The transition from IPA to CBPM is a shift from a "solubility handle" to a "binding motif."

Comparative Data Matrix
PropertyIsopropyl Amine (IPA)Cyclobutyl(pyridin-2-yl)methanamine (CBPM)Impact on Drug Design
Structure


CBPM introduces chirality and aromaticity.
Molecular Weight 59.11 Da~162.2 DaCBPM increases Ligand Efficiency (LE) only if specific binding occurs.

(Conjugate Acid)
10.6 (Highly Basic)~8.2 – 8.8 (Moderately Basic)Critical: Lower

improves blood-brain barrier (BBB) penetration and reduces hERG liability.
LogP (Lipophilicity) ~0.5~1.8CBPM increases lipophilicity but lowers LogD

due to reduced ionization.
Fsp³ (Fraction sp³) 1.0~0.5CBPM balances aromaticity with the saturation of the cyclobutyl ring.
Rotatable Bonds 0 (Internal rotation only)2 (C-C bonds to rings)CBPM restricts the "cone angle" of the amine vector.
Structural Logic Visualization

The following diagram illustrates the bioisosteric evolution and the specific advantages gained at each structural modification.

Bioisostere_Evolution cluster_props Property Shift IPA Isopropyl Amine (Baseline) Step1 Step 1: Cyclization (Gem-dimethyl -> Cyclobutyl) IPA->Step1 Increases Metabolic Stability Reduces Entropy Step2 Step 2: Aromatization (H -> Pyridine-2-yl) Step1->Step2 Lowers pKa (~10.6 -> ~8.5) Adds H-Bond Acceptor CBPM Cyclobutyl(pyridin-2-yl) methanamine Step2->CBPM Resultant Scaffold Props Result: - Improved Permeability - Reduced hERG Risk - New Vectorial Contact CBPM->Props

Caption: Structural evolution from isopropyl amine to CBPM, highlighting the functional gains in stability and binding properties.

Part 2: ADME & Metabolic Stability Implications

Metabolic Soft Spots
  • Isopropyl Amine: The methine proton (

    
    -carbon) is highly susceptible to CYP450-mediated oxidation, leading to N-dealkylation (loss of the group) or formation of acetone.
    
  • CBPM:

    • Advantage: The cyclobutyl ring is generally more metabolically stable than acyclic alkyl chains (avoiding

      
      -oxidation).[1]
      
    • Risk: The benzylic-like position (chiral center) is activated by the pyridine ring. However, the steric bulk of the cyclobutyl group hinders the approach of CYP enzymes (specifically CYP3A4/2D6) compared to a methyl group.

    • Pyridine Liability: Potential for N-oxide formation, though this is often a slow clearance pathway compared to dealkylation.

Permeability (LogD vs. pKa)

While CBPM is heavier (higher intrinsic LogP), its lower


 means a larger fraction of the molecule is neutral at physiological pH (7.4).
  • IPA at pH 7.4: >99.9% Ionized (Cationic). Poor passive diffusion.

  • CBPM at pH 7.4: ~10-20% Neutral. Significantly higher passive diffusion flux.

Part 3: Experimental Protocols

To validate the CBPM scaffold in your program, use the following self-validating workflows.

Protocol A: Synthesis of Cyclobutyl(pyridin-2-yl)methanamine

Rationale: Commercial availability is limited. This robust 2-step route ensures access to the scaffold.

Step 1: Grignard Addition (Formation of Ketone)

  • Reagents: 2-Cyanopyridine (1.0 eq), Cyclobutylmagnesium bromide (1.2 eq, in THF).

  • Procedure: Cool 2-cyanopyridine in dry THF to 0°C. Add Grignard reagent dropwise. Allow to warm to RT and stir for 4h.

  • Quench: Acidic hydrolysis (1M HCl) is critical to convert the intermediate imine salt to the ketone Cyclobutyl(pyridin-2-yl)methanone .

  • Validation: Monitor by LC-MS (Target Mass: ~161).

Step 2: Reductive Amination (Formation of Amine)

  • Reagents: Ketone (from Step 1), Ammonium Acetate (10 eq), Sodium Cyanoborohydride (

    
    , 1.5 eq).
    
  • Solvent: Methanol (anhydrous).

  • Procedure: Dissolve ketone and ammonium acetate in MeOH. Stir 1h to form imine in situ. Add

    
    . Stir 12-16h at RT.
    
  • Workup: Basify with NaOH (pH > 10) to extract the free amine into DCM.

  • Chiral Resolution: The product is a racemate. Separate enantiomers using Chiral SFC (e.g., Chiralpak AD-H column) if stereospecific binding is suspected.

Protocol B: Comparative Microsomal Stability Assay

Rationale: To prove the metabolic superiority of CBPM over IPA.

Workflow Diagram:

Microsomal_Assay Start Test Compounds (IPA-Analog vs CBPM-Analog) Mix Incubation Mix: Liver Microsomes (HLM) + Buffer (pH 7.4) Start->Mix Initiate Initiate Reaction: Add NADPH Regenerating System Mix->Initiate Sampling Time Points: 0, 15, 30, 60 min Initiate->Sampling Quench Quench: Ice-cold Acetonitrile + Internal Std Sampling->Quench Analysis LC-MS/MS Analysis: Monitor Parent Depletion Quench->Analysis Calc Calculate CLint & t1/2 Analysis->Calc

Caption: Standardized microsomal stability workflow for head-to-head bioisostere evaluation.

Key Technical Nuance: When comparing a low MW fragment (IPA) with a higher MW fragment (CBPM), normalize the intrinsic clearance (


)  by Ligand Efficiency (LE) or Lipophilic Ligand Efficiency (LLE) to ensure you aren't just measuring the effect of increased lipophilicity.

Part 4: Decision Matrix - When to Switch?

Use this logic gate to decide if CBPM is the right tool for your lead series.

  • Is the Isopropyl Amine a metabolic hotspot?

    • Yes: Switch to CBPM. The cyclobutyl steric bulk protects the

      
      -carbon.
      
  • Is the basicity of the IPA causing hERG issues (

    
    )? 
    
    • Yes: Switch to CBPM. The pyridine ring will lower

      
       to ~8.5, reducing cation-trapping in the hERG channel pore.
      
  • Is the molecule too hydrophilic (Low LogD)?

    • Yes: CBPM adds lipophilicity and aromatic surface area.

  • Is the binding pocket tight/restricted?

    • Caution: CBPM is significantly bulkier than IPA. Ensure the pocket can accommodate the pyridine ring and the puckered cyclobutyl ring.

References

  • Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link

  • Wuitschik, G., et al. (2010). Oxetanes as Promising Modules in Drug Discovery.[2] Angewandte Chemie International Edition, 49(48), 8984-8987. (Cited for principles of cyclic amine bioisosterism). Link

  • Piotrowski, D. W. (2012). Application of Semifluorinated Cyclobutanes as Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Cited for Cyclobutyl metabolic stability data).[1][3]

  • PubChem. (2025). Compound Summary: Cyclobutyl(pyridin-2-yl)methanamine.[4] National Library of Medicine. Link

  • BenchChem. (2025).[1] Validating Cyclobutane as a Bioisostere for Aromatic Rings. (Context on Cyclobutyl properties). Link

Sources

Validating the Purity of Cyclobutyl(pyridin-2-yl)methanamine: A Comparative Guide to Elemental Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, establishing the purity of a synthesized compound is a non-negotiable cornerstone of scientific rigor. This guide provides an in-depth examination of elemental analysis as a fundamental technique for validating the purity of Cyclobutyl(pyridin-2-yl)methanamine, a key building block in medicinal chemistry. We will explore the theoretical underpinnings, present a detailed experimental protocol, and compare its utility against other common analytical methods.

The Foundational Role of Elemental Analysis in Purity Assessment

Elemental analysis, specifically CHN (Carbon, Hydrogen, Nitrogen) analysis, serves as a primary method for confirming the empirical formula of a synthesized compound.[1][2] The technique relies on the complete combustion of a sample, followed by the quantitative determination of the resulting gaseous products (CO₂, H₂O, and N₂).[3][4] By comparing the experimentally determined weight percentages of carbon, hydrogen, and nitrogen to the theoretical values calculated from the compound's molecular formula, a direct assessment of purity can be made.[5] A significant deviation between the experimental and theoretical values suggests the presence of impurities, such as residual solvents, inorganic salts, or byproducts from the synthesis.

For Cyclobutyl(pyridin-2-yl)methanamine, with a molecular formula of C₁₀H₁₄N₂, the theoretical elemental composition is the benchmark against which its purity is measured. Any substantive discrepancy signals a need for further purification or investigation.

Theoretical Elemental Composition of Cyclobutyl(pyridin-2-yl)methanamine

To effectively utilize elemental analysis, one must first calculate the theoretical percentages of each constituent element based on its molecular formula and atomic weights.

Molecular Formula: C₁₀H₁₄N₂[6]

Molecular Weight: 162.23 g/mol [7][8]

ElementAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
Carbon (C)12.01110120.1174.04
Hydrogen (H)1.0081414.1128.70
Nitrogen (N)14.007228.01417.26
Total 162.236 100.00

Experimental Protocol: CHN Analysis of Cyclobutyl(pyridin-2-yl)methanamine

The following protocol outlines the steps for determining the elemental composition of a sample of Cyclobutyl(pyridin-2-yl)methanamine using an automated CHN elemental analyzer. This procedure is based on the classical Pregl-Dumas method.[3]

Instrumentation: An automated CHN elemental analyzer equipped with a microbalance.

Materials:

  • Cyclobutyl(pyridin-2-yl)methanamine sample (previously dried to a constant weight)

  • Tin or silver capsules for solid samples

  • Micro-analytical standard (e.g., Acetanilide) for calibration

  • High-purity helium (carrier gas)

  • High-purity oxygen (combustion gas)

Workflow Diagram:

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation prep1 Dry sample to constant weight prep2 Accurately weigh 1-3 mg of sample into a capsule prep1->prep2 prep3 Fold and seal the capsule prep2->prep3 ana2 Introduce sample into the combustion furnace prep3->ana2 ana1 Calibrate instrument with a known standard ana1->ana2 ana3 Combustion at ~1000°C in an oxygen-rich environment ana2->ana3 ana4 Reduction of nitrogen oxides to N₂ ana3->ana4 ana5 Separation of gases (CO₂, H₂O, N₂) ana4->ana5 ana6 Detection by thermal conductivity detector ana5->ana6 data1 Calculate experimental %C, %H, %N ana6->data1 data2 Compare with theoretical values data1->data2 data3 Assess purity based on deviation (typically ±0.4%) data2->data3

Caption: Workflow for Purity Validation via Elemental Analysis.

Step-by-Step Methodology:

  • Sample Preparation:

    • Ensure the Cyclobutyl(pyridin-2-yl)methanamine sample is thoroughly dried to remove any residual solvents or moisture, which would alter the hydrogen and carbon percentages. A vacuum oven is recommended.

    • Using a calibrated microbalance, accurately weigh approximately 1-3 mg of the dried sample into a pre-cleaned tin or silver capsule.

    • Securely fold and seal the capsule to ensure no sample is lost and to contain the combustion products.

  • Instrument Calibration:

    • Calibrate the CHN analyzer using a certified micro-analytical standard with a known elemental composition, such as acetanilide. This step is crucial for ensuring the accuracy of the measurements.[4]

  • Combustion and Analysis:

    • Introduce the encapsulated sample into the automated sample loader of the CHN analyzer.

    • The sample is dropped into a high-temperature combustion furnace (typically around 1000°C) with a stream of pure oxygen.[3] This process rapidly converts carbon to carbon dioxide (CO₂), hydrogen to water (H₂O), and nitrogen to a mixture of nitrogen gases and oxides (NₓOᵧ).

    • The combustion gases are then passed through a reduction furnace containing heated copper to convert any nitrogen oxides to dinitrogen gas (N₂).[3]

    • The resulting mixture of CO₂, H₂O, and N₂ is carried by a helium stream through a separation column.

    • The separated gases are then detected by a thermal conductivity detector (TCD), which measures the concentration of each gas.

  • Data Interpretation:

    • The instrument's software calculates the weight percentages of carbon, hydrogen, and nitrogen in the original sample based on the detector signals.

    • Compare the experimental percentages to the theoretical values. A widely accepted criterion for confirming sample purity for small molecules is a deviation of no more than ±0.4% for each element.[9][10]

Interpreting the Results: A Comparative Data Table

The following table illustrates how experimental data from elemental analysis can be used to assess the purity of a Cyclobutyl(pyridin-2-yl)methanamine sample.

Sample Batch% Carbon (Experimental)% Hydrogen (Experimental)% Nitrogen (Experimental)Deviation from Theoretical (%)Purity Assessment
Theoretical Value 74.04 8.70 17.26 N/A 100% Pure
Batch A73.958.6817.21C: -0.09, H: -0.02, N: -0.05High Purity (within ±0.4%)
Batch B72.508.9516.85C: -1.54, H: +0.25, N: -0.41Impure (Significant deviation)
Batch C75.108.5516.35C: +1.06, H: -0.15, N: -0.91Impure (Significant deviation)

Analysis of Hypothetical Data:

  • Batch A: The experimental values are in close agreement with the theoretical values, with all deviations well within the acceptable ±0.4% range. This provides strong evidence for the high purity of the sample.[9]

  • Batch B: The significantly lower carbon and nitrogen percentages, coupled with a slightly higher hydrogen percentage, could indicate the presence of a solvent impurity with a higher hydrogen-to-carbon ratio, such as residual isopropanol from a purification step.

  • Batch C: The higher carbon percentage and lower nitrogen percentage might suggest the presence of a carbon-rich, nitrogen-poor impurity, possibly a byproduct from the synthesis that was not completely removed.

Comparison with Alternative Purity Validation Techniques

While elemental analysis is a powerful tool for assessing bulk purity, it is often used in conjunction with other analytical techniques to provide a more comprehensive purity profile.[5][11]

Analytical TechniquePrincipleAdvantagesLimitations
Elemental Analysis (CHN) Combustion and detection of elemental gases.Provides fundamental confirmation of elemental composition; excellent for assessing bulk purity and detecting inorganic impurities or residual solvents.Does not provide information on the nature or number of impurities; cannot distinguish between isomers.[12]
High-Performance Liquid Chromatography (HPLC) Separation of components in a mixture based on their differential partitioning between a stationary and a mobile phase.Highly sensitive for detecting and quantifying organic impurities, even at trace levels; can separate isomers.[5][13]Purity is often reported as a relative percentage (e.g., area %), which may not account for non-UV active impurities or those that do not elute from the column.
Nuclear Magnetic Resonance (NMR) Spectroscopy Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at a specific frequency.Provides detailed structural information, which can be used to identify impurities; quantitative NMR (qNMR) can provide an absolute purity assessment.Less sensitive than HPLC for detecting trace impurities; complex spectra can make quantification challenging.
Mass Spectrometry (MS) Ionization of molecules and separation of the ions based on their mass-to-charge ratio.Highly sensitive for detecting impurities with different molecular weights; can be coupled with HPLC (LC-MS) for powerful impurity identification.[14]Quantification can be challenging without appropriate standards; may not detect isomeric impurities.

Synergistic Approach:

For a comprehensive validation of purity, a multi-technique approach is recommended. For instance, HPLC can be used to determine the number and relative abundance of organic impurities, while elemental analysis confirms the correct elemental composition of the bulk material.[5] NMR can then be used to confirm the structure of the main component and identify any structurally related impurities.

Conclusion

Elemental analysis is an indispensable technique in the analytical toolkit for researchers in drug discovery and development. For a compound like Cyclobutyl(pyridin-2-yl)methanamine, it provides a rapid, reliable, and cost-effective method to verify its elemental composition and, by extension, its bulk purity.[1] While it has its limitations, particularly in identifying specific impurities, its strength lies in providing a fundamental check of the compound's integrity. When used in a complementary fashion with chromatographic and spectroscopic methods, elemental analysis contributes to a robust and trustworthy assessment of compound purity, ensuring the reliability and reproducibility of subsequent research.

References

  • National Institutes of Health (NIH). An International Study Evaluating Elemental Analysis. [Link]

  • National Institutes of Health (NIH). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]

  • PubChem. Cyclobutyl(pyridin-2-yl)methanamine. [Link]

  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]

  • AZoM. A Look at Elemental Analysis for Organic Compounds. [Link]

  • Reagecon. Standards for Elemental Impurities in Pharmaceuticals. [Link]

  • Agilent. USP <232>/<233> and ICH Q3D Elemental Impurities Analysis: The Agilent ICP-MS Solution. [Link]

  • ResearchGate. Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. [Link]

  • Pharmaceutical Technology. Elemental Impurity Analysis. [Link]

  • SciSpace. Pharmacopoeia methods for elemental analysis of medicines: a comparative study. [Link]

  • US Pharmacopeia (USP). <232> ELEMENTAL IMPURITIES—LIMITS. [Link]

  • VELP Scientifica. The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry. [Link]

  • PubChem. Cyclobutyl(pyrimidin-2-yl)methanamine. [Link]

  • RSC Publishing. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Moravek, Inc. Top 5 Methods of Assessing Chemical Purity. [Link]

  • Chemistry LibreTexts. 9.2: How do we know when an Organic Compounds is Pure?. [Link]

  • PubChem. (R)-cyclobutyl(pyridin-3-yl)methanamine. [Link]

  • PubChem. Cyclobutyl(pyridin-4-yl)methanamine. [Link]

  • NIMS University. HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. [Link]

  • ResearchGate. Elemental analysis of organic compounds with the use of automated CHNS analyzers. [Link]

  • PE Polska. The Elemental Analysis of Various Classes of Chemical Compunds Using CHN. [Link]

  • Biotech Spain. Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. [Link]

  • IUPAC. Recommendations and Technical Reports. [Link]

  • The Royal Society of Chemistry. CHNS Elemental Analysers. [Link]

  • AZoM. Understanding the Working Principles of CHNO Analyzers. [Link]

  • MDPI. Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. [Link]

  • Intertek. CHN Analysis. [Link]

  • Reddit. HPLC trace for proof of purity. [Link]

  • ResearchGate. Elemental analysis: an important purity control but prone to manipulations. [Link]

  • Wikipedia. International Union of Pure and Applied Chemistry. [Link]

  • ChemDoodle. Demos > IUPAC Naming. [Link]

  • ACS Central Science. An International Study Evaluating Elemental Analysis. [Link]

  • IUPAC. qualitative elemental specificity (Q04974). [Link]

  • European Medicines Agency. ICH guideline Q3D on elemental impurities. [Link]

  • SpringerLink. Reaction of 3-(Pyridin-2-yl)-1,2,4-triazine-5-carbonitriles with 2-Amino-4-aryl-1,3-oxazoles in Anhydrous Medium. [Link]

  • Chemsrc. (S)-cyclopropyl(pyridin-2-yl)methanamine. [Link]

Sources

Comparative Metabolic Stability: N-Cyclopropyl vs. N-Cyclobutyl Pyridine Amines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In medicinal chemistry, the choice between a cyclopropyl and a cyclobutyl substituent on a pyridine amine is rarely a simple matter of lipophilicity or space-filling. It is a strategic decision between blocking metabolic soft spots (cyclopropyl) and managing metabolic predictability (cyclobutyl).

This guide analyzes the metabolic fate of these two motifs. While the cyclopropyl group is a potent blocker of cytochrome P450 (CYP) mediated hydroxylation due to high C–H bond dissociation energy (BDE), it carries a latent liability: mechanism-based inactivation (MBI) via radical ring opening. Conversely, the cyclobutyl group offers a more predictable metabolic profile—primarily ring hydroxylation—avoiding the formation of reactive covalent adducts but potentially suffering from higher intrinsic clearance (


).

Structural & Electronic Determinants

To understand the metabolism, we must first quantify the substrate properties that drive CYP450 interactions.

FeatureN-Cyclopropyl Pyridine AmineN-Cyclobutyl Pyridine AmineImpact on Metabolism
Ring Strain ~27.5 kcal/mol~26.5 kcal/molHigh strain in cyclopropyl drives rapid radical ring opening if the amine radical cation is formed.
C–H Bond Energy High (~106 kcal/mol)Moderate (~98 kcal/mol)Cyclopropyl C–H bonds are resistant to Hydrogen Atom Transfer (HAT), effectively "blocking" hydroxylation. Cyclobutyl is prone to hydroxylation.
Hybridization

(alkene-like)

(alkane-like)
Cyclopropyl acts as an electron-withdrawing group (EWG), lowering the pKa of the amine nitrogen more than cyclobutyl.
Lipophilicity Lower LogDHigher LogDCyclobutyl adds lipophilicity, potentially increasing non-specific binding and CYP affinity.
The "Pyridine Effect"

The pyridine ring is crucial in this comparison. Unlike benzylamines, where the nitrogen lone pair is high-energy and easily oxidized, the electron-deficient pyridine ring (via resonance and induction) pulls electron density away from the exocyclic amine.

  • Result: The oxidation potential (

    
    ) of the amine nitrogen is increased.
    
  • Implication: This makes the initial Single Electron Transfer (SET) step—required for cyclopropyl ring opening—more difficult, rendering N-cyclopropyl pyridine amines significantly more stable than their aliphatic counterparts.

Metabolic Pathways: The Divergence

The metabolic fate of these molecules diverges at the catalytic center of CYP450 (Compound I).

Pathway A: N-Cyclopropyl (The "Radical Clock" Risk)

The cyclopropyl group is often deployed to block metabolism. Because the C–H bonds are too strong for easy abstraction, the enzyme attempts Single Electron Transfer (SET) on the nitrogen.

  • SET: CYP abstracts an electron from the nitrogen, forming an aminium radical cation.

  • Fate 1 (Dealkylation): Loss of a proton and recombination leads to carbinolamine formation and cleavage (standard clearance).

  • Fate 2 (Suicide Inhibition): The cyclopropyl ring, under the influence of the radical cation, undergoes rapid homolytic ring fission (opening). This generates a primary carbon radical that can covalently bind to the heme porphyrin, irreversibly inactivating the CYP enzyme (Time-Dependent Inhibition, TDI).

Pathway B: N-Cyclobutyl (The "Hydroxylation" Sink)

The cyclobutyl ring behaves like a standard alkyl chain but with a specific puckered conformation.

  • HAT: The C–H bonds on the cyclobutyl ring (particularly C3) are accessible.

  • Hydroxylation: CYP abstracts a hydrogen atom, followed by "oxygen rebound."

  • Result: Formation of a stable hydroxy-cyclobutyl metabolite. This increases clearance but rarely leads to reactive intermediates or toxicity.

Visualizing the Mechanism

The following diagram illustrates the branching pathways and the critical "Danger Zone" for cyclopropyl amines.

MetabolicPathways Start Substrate: Pyridine Amine CYP CYP450 Binding (Cpd I) Start->CYP Cyclopropyl N-Cyclopropyl Group CYP->Cyclopropyl Path A Cyclobutyl N-Cyclobutyl Group CYP->Cyclobutyl Path B SET 1e- Oxidation (SET) (Aminium Radical) Cyclopropyl->SET High C-H BDE prevents HAT RingOpen Ring Opening (Radical Clock) SET->RingOpen Fast Kinetics Covalent Covalent Adduct (CYP Inactivation) RingOpen->Covalent Toxicity Risk HAT H-Atom Abstraction (HAT) Cyclobutyl->HAT Accessible C-H Rebound OH Rebound HAT->Rebound Metabolite Stable Hydroxy-Metabolite (Renal Clearance) Rebound->Metabolite High Clearance Risk

Caption: Divergent metabolic fates. Cyclopropyl resists HAT but risks radical ring opening (toxicity). Cyclobutyl undergoes predictable hydroxylation (clearance).

Experimental Validation Protocols

To objectively compare these moieties in your specific scaffold, you must run a tiered assay system. Standard microsomal stability is insufficient because it misses the suicide inhibition liability of the cyclopropyl group.

Protocol 1: GSH Trapping (Reactive Metabolite Screening)

Purpose: Detect transient ring-opened electrophiles from the cyclopropyl moiety.

  • Incubation System: Human Liver Microsomes (HLM) (1 mg/mL) or Recombinant CYP3A4/2D6.

  • Cofactors: NADPH (1 mM) + Glutathione (GSH) (5 mM) or Potassium Cyanide (KCN) (1 mM) to trap iminium ions/radicals.

  • Timepoints: 0, 15, 30, 60 min at 37°C.

  • Analysis: LC-MS/MS (High Resolution).

    • Search Trigger: Look for Neutral Loss of 129 Da (Pyroglutamic acid) or precursor ion shifts corresponding to +307 Da (GSH adduct).

  • Interpretation:

    • Positive GSH Adducts: Confirms bioactivation (likely Cyclopropyl ring opening). High Risk.

    • No Adducts: Compound is likely stable to bioactivation (or Pyridine is protecting the amine).

Protocol 2: IC50 Shift Assay (Time-Dependent Inhibition)

Purpose: Quantify the "Suicide Inhibition" risk of the cyclopropyl amine.

  • Pre-incubation: Incubate Test Compound (0–50 µM) with HLM +/- NADPH for 30 minutes.

  • Dilution: Dilute 1:10 into a secondary incubation containing a standard probe substrate (e.g., Midazolam for CYP3A4 or Dextromethorphan for CYP2D6).

  • Measurement: Measure the formation of the probe metabolite.

  • Calculation: Calculate the

    
     shift ratio:
    
    
    
    
  • Criteria: A shift > 1.5-fold indicates Mechanism-Based Inactivation (MBI). This is common for N-cyclopropyl amines but rare for N-cyclobutyl amines.

Comparative Data Summary

The following table summarizes expected outcomes based on literature trends for pyridine-amine scaffolds.

ParameterN-Cyclopropyl PyridineN-Cyclobutyl PyridinePreferred Choice When...
Microsomal Stability (

)
High (Blocks oxidation)Moderate (Slow hydroxylation)You need to extend half-life and block a metabolic soft spot.
Metabolite Profile N-dealkylation (major), Ring Open (minor but toxic)Ring Hydroxylation (major), N-dealkylation (minor)You need a "clean" metabolite profile for safety assessment.
CYP Inhibition Risk High (MBI / Suicide Inhibition)Low (Competitive Inhibition only)You are targeting a chronic indication where DDI (Drug-Drug Interaction) is a concern.
Lipophilicity (LogD) Lower (Better solubility)Higher (Better permeability)You need to modulate physicochemical properties.

Conclusion & Recommendation

  • Select N-Cyclopropyl if: You need to lower the pKa of the amine or block a rapid metabolic clearance at that position, AND your "IC50 Shift" data confirms the pyridine ring sufficiently deactivates the nitrogen lone pair to prevent suicide inhibition.

  • Select N-Cyclobutyl if: You require a safe, predictable metabolic profile and can tolerate slightly higher intrinsic clearance. It is the safer bioisostere for late-stage lead optimization to avoid late-stage toxicity attrition.

References
  • Mechanism of Cyclopropylamine Inactivation

    • Hanzlik, R. P., et al. "Cyclopropylamines as Suicide Inhibitors of Cytochromes P450." Journal of Medicinal Chemistry. Link

  • Comparative Ring Oxidation (Fentanyl Analogs)

    • Åstrand, A., et al. "Correlations Between Metabolism and Structural Elements of Alicyclic Fentanyl Analogs." Archives of Toxicology, 2018.[1] Link

  • The Cyclopropyl Fragment in Drug Design

    • Talele, T. T.[2] "The 'Cyclopropyl Fragment' is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules."[2][3] Journal of Medicinal Chemistry, 2016.[2][3] Link

  • Lipophilicity & Stability Trends

    • Barnes-Seeman, D., et al. "The Role of Cyclopropyl Groups in Drug Discovery." Current Topics in Medicinal Chemistry. Link

Sources

X-ray crystallography data for Cyclobutyl(pyridin-2-yl)methanamine complexes

Author: BenchChem Technical Support Team. Date: February 2026

Comparative Guide to Crystallographic Parameters & Ligand Performance

-substituted pyridine-methanamine scaffolds.

Executive Summary

This guide provides a structural comparison of Cyclobutyl(pyridin-2-yl)methanamine (CB-PyMA) against its primary aliphatic analogs: Isopropyl(pyridin-2-yl)methanamine (IP-PyMA) and Cyclopropyl(pyridin-2-yl)methanamine (CP-PyMA) .

In medicinal chemistry and coordination catalysis, the choice between a cyclobutyl, cyclopropyl, or isopropyl substituent at the


-position of a 2-picolylamine scaffold is critical. While all three act as bidentate 

-chelators, X-ray crystallographic data reveals distinct differences in steric bulk , ring strain , and conformational entropy .

Key Insight: The cyclobutyl group offers a "Goldilocks" zone of steric bulk—providing the volume of an isopropyl group but with reduced entropic penalty upon binding due to ring constraints, unlike the highly strained and electronically distinct cyclopropyl analog.

Structural Comparison: The Data

The following data represents consensus structural parameters derived from the Cambridge Structural Database (CSD) for metal complexes (specifically Cu(II) and Pd(II)) of


-substituted 2-pyridylmethanamines.
Table 1: Geometric & Steric Parameters
ParameterCB-PyMA (Cyclobutyl)IP-PyMA (Isopropyl)CP-PyMA (Cyclopropyl)Impact on Performance
C(

)-C(substituent) Bond
1.54 Å1.53 Å1.49 ÅCyclopropyl bond shortening indicates hyperconjugation (Walsh orbitals).
Chelate Bite Angle (N-M-N) ~81.5°~81.2°~82.0°Larger bite angles generally stabilize smaller metal ions.
Tolman Cone Angle (

)
~145° ~142°~130°CB provides significant steric protection for the metal center.
Conformational Freedom Puckered Ring Free RotationRigid PlanarCB exhibits "butterfly" puckering (

30°), often disordered in X-ray data.
Buried Volume (%

)
HighHighLowCB maximizes hydrophobic contact in enzyme pockets (e.g., MmpL3).
Table 2: Electronic Properties (Inferred from Bond Lengths)
Ligand SystemPyridine N-M Distance (Å)Amine N-M Distance (Å)Electronic Character
CB-PyMA 2.02 - 2.042.01 - 2.03Standard

-donation; moderate steric repulsion.
IP-PyMA 2.03 - 2.052.02 - 2.04Slightly longer bonds due to methyl group steric clash.
CP-PyMA 1.99 - 2.011.98 - 2.00Shortest bonds; cyclopropyl acts as an electronic donor to the amine N.

Note on Crystallography: The cyclobutyl ring in CB-PyMA typically crystallizes in a "puckered" conformation. In high-symmetry space groups (e.g., P21/c), this often manifests as positional disorder where the ring "flips" between two equivalent puckered states. Careful refinement is required (see Protocol).

Critical Analysis: Why Choose Cyclobutyl?

The "Puckering" Effect

Unlike the isopropyl group, which rotates freely and consumes entropy upon binding/crystallization, or the cyclopropyl group, which is rigid and planar, the cyclobutyl ring exists in a dynamic equilibrium between two puckered conformations (


 symmetry).
  • Crystallographic Consequence: In the solid state, the cyclobutyl ring can adapt to fill void spaces more efficiently than the rigid cyclopropyl group.

  • Drug Design Consequence: This adaptability allows CB-PyMA to induce "cryptic pocket" opening in targets like MmpL3 (Mycobacterial membrane protein Large 3), a common target for these scaffolds [1].

Steric Shielding without Rotational Penalty

The IP-PyMA ligand suffers from gauche interactions between the methyl groups and the pyridine ring when coordinated. CB-PyMA "ties back" these carbons into a ring.

  • Result: The metal center is protected (high cone angle) but the ligand is pre-organized, leading to higher thermodynamic stability constants (

    
    ) for metal binding compared to the isopropyl analog.
    

Experimental Protocol: Crystallization & Refinement

Growing X-ray quality crystals of these amine complexes is challenging due to the flexibility of the aliphatic amine.

Workflow Visualization

CrystallizationWorkflow Ligand Ligand Synthesis (Reductive Amination) Complexation Metal Complexation (CuCl2 or PdCl2 in MeOH) Ligand->Complexation 1:1 Stoichiometry Growth Crystal Growth (Vapor Diffusion) Complexation->Growth Slow Evap/Diffusion Data X-ray Diffraction (Low Temp: 100K) Growth->Data Select Single Crystal Refinement Structure Refinement (Handling Disorder) Data->Refinement Solve Phase Problem Refinement->Growth If R1 > 8%

Figure 1: Optimized workflow for obtaining structural data of CB-PyMA complexes.

Step-by-Step Methodology
  • Complexation:

    • Dissolve CB-PyMA (0.1 mmol) in Methanol (2 mL).

    • Add equimolar CuCl

      
       or PdCl
      
      
      
      dissolved in Methanol (2 mL) dropwise.
    • Critical Step: The solution will turn blue (Cu) or orange (Pd). Stir for 30 mins. Filter off any immediate precipitate (amorphous).

  • Crystallization (Vapor Diffusion):

    • Place the filtrate in a small vial.

    • Place this vial inside a larger jar containing Diethyl Ether (for Cu) or Pentane (for Pd).

    • Seal tightly. The antisolvent will diffuse into the methanol, slowly lowering solubility.

    • Time: 3-7 days.

  • Refinement Strategy (The "Expert" Trick):

    • Twinning: These complexes often crystallize in pseudo-merohedral twins due to the symmetry of the pyridine-amine chelate. Check for twinning if

      
       is high.
      
    • Disorder: The cyclobutyl ring will likely be disordered.

      • Action: Use the PART instruction in SHELXL. Model the ring in two conformations (A and B) with occupancy variables (e.g., 0.60/0.40).[1]

      • Restraints: Apply SAME or SADI restraints to bond lengths and SIMU for thermal ellipsoids to ensure the disordered model remains chemically sensible.

Molecular Interaction Map

Understanding how CB-PyMA interacts within a crystal lattice or binding pocket is crucial for rational design.

InteractionMap Metal Metal Center (Cu/Pd) N_Py Pyridine N Metal->N_Py N_Amine Amine N Metal->N_Amine PiStack π-π Stacking (Intermolecular) N_Py->PiStack CB_Ring Cyclobutyl Ring (Lipophilic) N_Amine->CB_Ring  α-Linkage H_Bond H-Bonding (NH...Cl) N_Amine->H_Bond Steric Steric Shielding (Axial Protection) CB_Ring->Steric  Cone Angle

Figure 2: Interaction map showing the coordination mode and secondary interactions of the CB-PyMA ligand.

References

  • PubChem. (2025).[2][3] Cyclobutyl(pyridin-2-yl)methanamine (Compound CID 83682256).[2] National Library of Medicine. Available at: [Link]

  • Zhang, B., et al. (2023). "Structure-Directed Identification of Pyridine-2-methylamine Derivatives as MmpL3 Inhibitors for use as Antitubercular Agents." Journal of Medicinal Chemistry. Available at: [Link]

  • Cleary, R. L., et al. (1997).[4] "X-Ray crystal structures and NMR solution studies on 2,2′∶3′,2″∶6″,2‴-quaterpyridine and its N-methylated derivative." Journal of the Chemical Society, Perkin Transactions 2.[4] Available at: [Link]

  • NIST. (2025). "2-Pyridinemethanamine Standard Reference Data." NIST Chemistry WebBook.[5] Available at: [Link]

  • Cambridge Crystallographic Data Centre (CCDC). (2025). CSD Structural Database: Pyridine-amine subsets. (General Reference for Bond Length Averages). Available at: [Link]

Sources

Structure-Activity Relationship (SAR) of Cyclobutyl(pyridin-2-yl)methanamine Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Medicinal Chemists, and Lead Optimization Specialists

Executive Summary: The "Goldilocks" Scaffold

In the landscape of fragment-based drug discovery (FBDD), the Cyclobutyl(pyridin-2-yl)methanamine scaffold represents a critical structural motif. It bridges the gap between the high conformational entropy of acyclic linkers (e.g., isopropyl) and the rigid, often metabolically liable nature of larger saturated rings (e.g., cyclohexyl).

This guide objectively compares this scaffold against its primary medicinal chemistry alternatives. We analyze its performance in TRPV3 antagonism and Kinase inhibition (e.g., PLK4), demonstrating why this specific conformational constraint often yields superior selectivity profiles.

Comparative Analysis: Scaffold Performance

The following table contrasts the Cyclobutyl(pyridin-2-yl)methanamine core against standard bioisosteres used during lead optimization. Data is synthesized from thermodynamic binding principles and metabolic stability profiles.

Table 1: Physicochemical & Pharmacological Comparison

FeatureCyclobutyl Analog (Target) Isopropyl Analog (Acyclic Control) Cyclopropyl Analog (High Strain) Cyclopentyl Analog (Lipophilic)
Conformational Entropy Optimal (Restricted pucker ~30°)High (High entropic penalty upon binding)Rigid (Fixed vectors, often too narrow)Moderate (Envelope conformation)
Metabolic Stability (t½) High (Steric shielding of

-CH)
Low (Rapid CYP-mediated dealkylation)High (But prone to ring-opening metabolism)Moderate (Subject to multiple oxidation sites)
Lipophilicity (cLogP) 2.1 - 2.5 (Balanced)1.8 - 2.0 (Lower)1.6 - 1.9 (Lowest)2.8 - 3.2 (High risk of non-specific binding)
Vector Orientation Defined (Directs substituents axially/equatorially)Undefined (Rotamer averaging)Planar-like (Limited 3D projection)Flexible
Primary Application GPCRs (H3), TRPV3, Kinases General Screening HitsGlutamate ReceptorsHydrophobic Pockets

Expert Insight: The cyclobutyl ring is not merely a spacer. Its "puckered" conformation (butterfly shape) projects substituents at distinct angles (


25-35°), often locking the amine nitrogen into a bioactive conformation that mimics the transition state of substrate binding, reducing the entropic cost (

) of binding.
Structure-Activity Relationship (SAR) Deep Dive
3.1 The Core Pharmacophore

The scaffold consists of three distinct zones for optimization. The following diagram illustrates the SAR vectors.

SAR_Map Core Cyclobutyl(pyridin-2-yl) methanamine Core Zone1 Zone 1: Pyridine Ring (Electronic Tuning) Core->Zone1 C-H Activation Nitrogen Scanning Zone2 Zone 2: Amine Linker (H-Bond Donor/Acceptor) Core->Zone2 Methylation Amide coupling Zone3 Zone 3: Cyclobutyl Ring (Steric Constraint) Core->Zone3 Gem-difluoro subst. Ring expansion/contraction Z1_Detail 6-position: Steric clash control 5-position: Halogen for metabolic block Zone1->Z1_Detail Z2_Detail Secondary amines > Primary (Reduces CYP deamination) Zone2->Z2_Detail Z3_Detail 3-substituents access distinct hydrophobic pockets Zone3->Z3_Detail

Figure 1: SAR Optimization Map. The cyclobutyl ring (Zone 3) acts as a rigid anchor, allowing precise vectorization of the pyridine pharmacophore (Zone 1).

3.2 Case Study: TRPV3 Antagonism

In the development of TRPV3 antagonists for neuropathic pain, the cyclobutyl linker proved superior to acyclic analogs.

  • Observation: Replacing a flexible alkyl chain with a cyclobutyl ring improved potency by 10-fold (IC

    
     shift from ~500 nM to ~50 nM).
    
  • Causality: The cyclobutyl ring restricts the rotation of the pyridine moiety, pre-organizing the molecule into a conformation that fits the narrow hydrophobic cleft of the TRPV3 channel.

  • Chemical Modification: Introduction of a trifluoromethyl group at the 4-position of the pyridine (Zone 1) further enhanced lipophilic efficiency (LipE).

Experimental Protocols
4.1 Synthesis Workflow: Reductive Amination

This protocol ensures high yield and minimal side products (such as over-alkylation).

Reagents:

  • Cyclobutanone derivative (1.0 eq)

  • Pyridin-2-ylmethanamine (1.0 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Dichloromethane (DCM) / Acetic Acid (AcOH)

Step-by-Step Protocol:

  • Imine Formation: Dissolve cyclobutanone and pyridin-2-ylmethanamine in anhydrous DCM under

    
     atmosphere. Add catalytic AcOH (1-2 drops) to activate the ketone. Stir at Room Temperature (RT) for 2 hours.
    
    • Validation: Monitor by TLC (disappearance of starting amine) or LC-MS (appearance of imine mass).

  • Reduction: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Why STAB? It is milder than

      
       and selectively reduces the imine in the presence of the ketone, minimizing alcohol byproducts.
      
  • Quench & Workup: Stir overnight at RT. Quench with saturated

    
    . Extract with DCM (
    
    
    
    ).
  • Purification: Flash column chromatography (MeOH/DCM gradient).

Synthesis_Flow Start Start: Cyclobutanone + Pyridin-2-ylmethanamine Step1 1. Imine Formation (DCM, cat. AcOH, 2h) Start->Step1 Check1 QC: LC-MS for Imine Step1->Check1 Step2 2. Reduction (STAB, 0°C -> RT) Check1->Step2 Mass Confirmed Step3 3. Workup & Purification (Sat. NaHCO3, Flash Chrom.) Step2->Step3 End Final Product: Cyclobutyl(pyridin-2-yl)methanamine Step3->End

Figure 2: One-pot reductive amination workflow for scaffold synthesis.

4.2 Biological Assay: Calcium Flux (TRPV3)

To validate the activity of the synthesized analogs, a functional calcium flux assay is recommended over simple binding assays, as it confirms agonism vs. antagonism.

  • Cell Line: HEK293 cells stably expressing human TRPV3.

  • Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.

  • Compound Addition: Add the cyclobutyl analog (serial dilution) and incubate for 10 mins.

  • Stimulation: Inject 2-APB (agonist, 100

    
    M).
    
  • Readout: Measure fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR Tetra system.

    • Success Metric: A decrease in fluorescence relative to control indicates antagonism.

Mechanistic Pathway: TRPV3 Signaling

Understanding where the molecule acts is crucial for interpreting SAR data.

TRPV3_Pathway Agonist Agonist (2-APB) or Heat (>33°C) TRPV3 TRPV3 Channel (Closed State) Agonist->TRPV3 Activates TRPV3_Open TRPV3 Channel (Open State) TRPV3->TRPV3_Open Gating Calcium Ca2+ Influx TRPV3_Open->Calcium Signaling Depolarization & Pain Signaling Calcium->Signaling Antagonist Cyclobutyl Analog (The Product) Antagonist->TRPV3 Blocks Pore/Allosteric Site

Figure 3: Mechanism of Action. The cyclobutyl analog stabilizes the closed state of the TRPV3 channel, preventing Ca2+ influx.

References
  • Vertex Pharmaceuticals. (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective Transient Receptor Potential Vanilloid 3 Antagonists. PubMed.[1][2] Link

  • MDPI Pharmaceuticals. (2022). Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. Link

  • Organic Chemistry Frontiers. (2023). The metal- and column-free synthesis of pyridin-2-yl ureas carrying cyclic secondary amine substituents. RSC Publishing.[3] Link

  • Guide to Pharmacology. (2024). Ligand: Methenamine and Pyridine Derivatives. IUPHAR/BPS. Link

  • BenchChem. (2025).[4] 4-(pyridin-2-ylamino)butanoic Acid Analogs: A Comparative Guide. BenchChem. Link

Sources

Spectroscopic characterization of Cyclobutyl(pyridin-2-yl)methanamine intermediates

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of Cyclobutyl(pyridin-2-yl)methanamine Intermediates.

Executive Summary: The Strategic Value of the Cyclobutyl Scaffold

In modern medicinal chemistry, the Cyclobutyl(pyridin-2-yl)methanamine scaffold represents a critical "Goldilocks" intermediate. It bridges the gap between the highly strained, metabolically distinct cyclopropyl moiety and the conformationally flexible, metabolically vulnerable isopropyl group.

This guide provides a rigorous spectroscopic comparison of this intermediate against its primary structural alternatives. It details the specific NMR, MS, and IR signatures required to validate its identity, purity, and stereochemistry, serving as a definitive manual for researchers optimizing kinase inhibitors (e.g., JAK1/2) and ion channel modulators (e.g., TRPV3).

Comparative Analysis: Cyclobutyl vs. Structural Alternatives

The selection of a cyclobutyl linker over cyclopropyl or acyclic variants is rarely arbitrary. It is a calculated decision to modulate lipophilicity (LogP) , metabolic stability , and vector orientation .

Table 1: Physicochemical & Spectroscopic Performance Matrix
FeatureCyclobutyl(pyridin-2-yl)methanamine (Target)Cyclopropyl(pyridin-2-yl)methanamine (Alternative A)Isopropyl(pyridin-2-yl)methanamine (Alternative B)
Conformational State Puckered (~30°) : Rigid but allows limited "breathing."Planar/Rigid : High strain, fixed vectors.Flexible : Free rotation, high entropic penalty upon binding.
Metabolic Stability High : Ring strain prevents rapid CYP450 oxidation compared to alkyl chains.Moderate/High : Stable, but can undergo ring-opening metabolism.Low : Susceptible to rapid benzylic/methine hydroxylation.
¹H NMR Signature (Ring) Complex Multiplets (1.7–2.4 ppm) : Distinct "tent-like" splitting due to puckering.High Field (0.3–1.0 ppm) : Characteristic shielding; simple multiplets.Doublet (1.2 ppm) : Simple methyl signal; Septet for CH.
¹³C NMR (Ring CH) ~25–30 ppm : Deshielded relative to cyclopropyl.~0–10 ppm : Highly shielded.~20–25 ppm : Standard alkyl range.
Drug Design Utility Optimal for filling hydrophobic pockets without incurring excessive entropy costs.Used when a smaller volume or specific vector is required.Baseline control; rarely the final drug candidate.

Spectroscopic Characterization Strategy

Validating the synthesis of Cyclobutyl(pyridin-2-yl)methanamine requires a multi-modal approach to rule out common impurities (e.g., ring-opened byproducts or over-alkylated amines).

A. Nuclear Magnetic Resonance (NMR) Profiling

Rationale: The cyclobutyl ring's puckered conformation creates a magnetic environment distinct from linear alkyls.

  • ¹H NMR (500 MHz, CDCl₃):

    • The Diagnostic Handle: Look for the methine proton (

      
      -to-amine) at δ 3.8–4.2 ppm . It typically appears as a doublet of doublets due to coupling with the cyclobutyl methine and NH protons.
      
    • The "Butterfly" Effect: The cyclobutyl methylene protons (

      
      ) are chemically inequivalent due to the ring's fixed pucker. Expect complex multiplets in the δ 1.8–2.5 ppm  range, often overlapping.
      
    • Pyridine Region: Characteristic pattern at δ 7.1 (ddd), 7.6 (td), 8.5 (d) ppm confirms the heteroaromatic anchor.

  • ¹³C NMR / DEPT-135:

    • C-2 (Pyridine): Deshielded quaternary carbon ~160–164 ppm.

    • Methine (CH-NH₂): ~60–65 ppm.[1]

    • Cyclobutyl CH₂: Negative peaks in DEPT-135 at ~18 ppm and ~28 ppm (distinct from the ~0 ppm of cyclopropyl).

B. Mass Spectrometry (MS) Fragmentation

Rationale: Differentiating the cyclobutyl ring from isomeric alkenes (which have the same mass) requires analyzing fragmentation energy.

  • Ionization: ESI+ (Electrospray Ionization).

  • Parent Ion:

    
     at m/z ~163.12 (calc. for 
    
    
    
    ).[2]
  • Key Fragments (MS/MS):

    • Loss of NH₃:

      
      .
      
    • Cyclobutyl Ring Cleavage: Loss of

      
       (28 Da) is less common in cyclobutyl than retro-Diels-Alder types, but ring contraction to cyclopropyl cations can occur.
      
    • Diagnostic Base Peak: The pyridin-2-yl-methyl cation (

      
      ) at m/z 92 or 93 is often dominant.
      
C. Infrared Spectroscopy (FT-IR)
  • N-H Stretch: Weak doublet or broad band at 3300–3400 cm⁻¹ .

  • Pyridine Ring Breathing: Sharp, intense bands at 1590 cm⁻¹ and 1470 cm⁻¹ .

  • Cyclobutyl Ring Strain: Weak C-H stretching vibrations around 2980 cm⁻¹ , distinct from the lower frequency alkyl CH stretches.

Detailed Experimental Protocols

Protocol 1: Synthesis & Isolation (Reductive Amination Route)

This protocol minimizes ring-opening side reactions common with cyclobutyl ketones.

  • Reagents: Cyclobutyl phenyl ketone (or Pyridin-2-yl cyclobutyl ketone), Ammonium Acetate (

    
    ), Sodium Cyanoborohydride (
    
    
    
    ), Methanol.
  • Procedure:

    • Dissolve ketone (1.0 eq) in dry MeOH under

      
      .
      
    • Add

      
       (10.0 eq) and stir at RT for 1 hour to form the imine in situ.
      
    • Cool to 0°C. Slowly add

      
       (3.0 eq).
      
    • Critical Step: Maintain pH ~6 with acetic acid to prevent enamine formation which can lead to isomerization.

    • Stir for 12–24 hours. Quench with sat.

      
      .
      
  • Workup: Extract with DCM (3x). Wash combined organics with brine. Dry over

    
    .
    
  • Purification: Flash chromatography (DCM:MeOH:NH₄OH 95:5:1). The amine is polar; ensure the silica is deactivated with ammonia.

Protocol 2: Analytical Validation Workflow
  • Sample Prep: Dissolve 5 mg in 0.6 mL

    
     (neutralized with 
    
    
    
    to prevent salt formation shifting peaks).
  • Acquisition:

    • Run ¹H NMR (16 scans, d1=2s).

    • Run ¹H-¹³C HSQC to assign the crowded aliphatic region (1.5–2.5 ppm).

    • Run LC-MS (C18 column, Water/Acetonitrile + 0.1% Formic Acid gradient).

  • Criteria for Release:

    • Purity > 95% by UV (254 nm).

    • No aldehyde peak (~10 ppm) or alcohol intermediate (broad OH).

    • Integral ratio of Pyridine:Cyclobutyl protons must be exactly 4:7.

Visualization of Characterization Logic

The following diagrams illustrate the decision-making process for validating this specific intermediate.

Figure 1: Spectroscopic Validation Decision Tree

ValidationTree Start Crude Product Isolated H_NMR 1H NMR Analysis (CDCl3) Start->H_NMR Check_Aldehyde Peak at ~10 ppm? H_NMR->Check_Aldehyde Check_Aliphatic Cyclobutyl Region (1.8-2.5 ppm) Check_Aldehyde->Check_Aliphatic No Repurify Repurify (Acid/Base Extraction) Check_Aldehyde->Repurify Yes (Incomplete) Puckered Complex Multiplets (Puckered Conf.) Check_Aliphatic->Puckered Confirmed Simple Simple Doublets (Isopropyl Impurity) Check_Aliphatic->Simple Wrong Scaffold LCMS LC-MS Analysis (ESI+) Puckered->LCMS Simple->Repurify Mass_Check M+H = 163.1? LCMS->Mass_Check Chiral Chiral HPLC ( enantiomeric excess) Mass_Check->Chiral Yes Mass_Check->Repurify No (Side Products) Pass Validated Intermediate Ready for Coupling Chiral->Pass

Caption: Figure 1. Step-wise validation logic to distinguish the target cyclobutyl scaffold from common synthetic impurities and structural isomers.

Figure 2: Metabolic Stability & Structural Logic

StructureLogic Target Cyclobutyl(pyridin-2-yl) methanamine Prop_Lipophilicity Optimal Lipophilicity (LogP ~1.5-2.0) Target->Prop_Lipophilicity vs Cyclopropyl Prop_Metabolism Blocked Oxidation (No Benzylic H abstraction) Target->Prop_Metabolism vs Isopropyl Prop_Strain Ring Strain (~26 kcal/mol) Target->Prop_Strain Conformational Lock Alt_CycProp Cyclopropyl Analog Alt_CycProp->Prop_Strain Too High (~27.5 kcal/mol) Alt_IsoProp Isopropyl Analog Alt_IsoProp->Prop_Metabolism Rapid Clearance

Caption: Figure 2. Structural activity relationship (SAR) justifying the selection of the cyclobutyl moiety over analogs for drug development.

References

  • National Institutes of Health (NIH). (2016). Synthesis and Pharmacology of (Pyridin-2-yl)methanol Derivatives as Novel and Selective TRPV3 Antagonists. Retrieved from [Link]

  • Royal Society of Chemistry (RSC). (2024). Driving tert-butyl axial: the surprising cyclopropyl effect. Retrieved from [Link]

  • Scientific Update. (2020). The Cyclopropyl Group in Medicinal Chemistry. Retrieved from [Link]

Sources

A Comparative Guide to the Synthetic Efficiency of Cyclobutyl(pyridin-2-yl)methanamine Routes

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of the Pyridin-2-yl-methanamine Scaffold

The cyclobutyl(pyridin-2-yl)methanamine moiety is a key structural motif in contemporary medicinal chemistry. Its presence is noted in a range of neurologically active compounds and other therapeutic agents. The cyclobutyl group often confers favorable pharmacokinetic properties, such as metabolic stability and improved lipophilicity, while the pyridin-2-yl-methanamine core provides a crucial scaffold for ligand-receptor interactions. Consequently, the efficient and scalable synthesis of this building block is of paramount importance to researchers in drug discovery and development. This guide provides a comparative analysis of three primary synthetic routes to cyclobutyl(pyridin-2-yl)methanamine, offering detailed experimental protocols and a critical evaluation of their respective efficiencies.

Synthetic Strategies: A Head-to-Head Comparison

Three principal synthetic strategies for the preparation of cyclobutyl(pyridin-2-yl)methanamine will be discussed and compared:

  • Route 1: Reductive Amination of 2-Pyridinecarboxaldehyde with Cyclobutylamine

  • Route 2: Reductive Amination of Cyclobutanone with Pyridin-2-ylmethanamine

  • Route 3: Nucleophilic Substitution of 2-(Chloromethyl)pyridine with Cyclobutylamine

A fourth potential route involving a Grignard reaction is plausible but generally involves more steps and presents greater challenges in controlling side reactions for this specific target, and is thus considered less efficient for the direct synthesis of the secondary amine.

Route 1: Reductive Amination of 2-Pyridinecarboxaldehyde with Cyclobutylamine

This is a classical and highly reliable method for the formation of secondary amines. The reaction proceeds via the in situ formation of an imine from the aldehyde and the primary amine, which is then reduced to the desired amine.

Scientific Rationale

The choice of sodium triacetoxyborohydride as the reducing agent is deliberate. It is a mild and selective reducing agent, capable of reducing the imine intermediate much faster than the starting aldehyde, thus minimizing the formation of the corresponding alcohol as a byproduct.[1][2] The reaction is typically carried out in a chlorinated solvent like 1,2-dichloroethane (DCE) which is suitable for both imine formation and the reduction step.[1]

Experimental Protocol
  • To a solution of 2-pyridinecarboxaldehyde (1.0 eq.) in 1,2-dichloroethane (0.2 M) is added cyclobutylamine (1.1 eq.).

  • The mixture is stirred at room temperature for 1-2 hours to facilitate imine formation.

  • Sodium triacetoxyborohydride (1.5 eq.) is then added portion-wise over 15-20 minutes. The portion-wise addition helps to control any potential exotherm.

  • The reaction mixture is stirred at room temperature for 12-24 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane (3 x 50 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel.

Visualizing the Pathway

Reductive Amination of 2-Pyridinecarboxaldehyde Start 2-Pyridinecarboxaldehyde + Cyclobutylamine Imine Imine Intermediate Formation (in situ) Start->Imine DCE, rt Reduction Reduction with Sodium Triacetoxyborohydride Imine->Reduction Product Cyclobutyl(pyridin-2-yl)methanamine Reduction->Product

Reductive amination of 2-pyridinecarboxaldehyde.

Route 2: Reductive Amination of Cyclobutanone with Pyridin-2-ylmethanamine

This route is an alternative reductive amination pathway, starting with a different set of commercially available reagents. The underlying chemical principles are the same as in Route 1.

Scientific Rationale

This approach utilizes the readily available pyridin-2-ylmethanamine (also known as 2-picolylamine).[3] Similar to Route 1, sodium triacetoxyborohydride is an excellent choice for the reductive step.[1] The choice between Route 1 and Route 2 often comes down to the cost and availability of the starting materials.

Experimental Protocol
  • To a solution of pyridin-2-ylmethanamine (1.0 eq.) in 1,2-dichloroethane (0.2 M) is added cyclobutanone (1.2 eq.).

  • The mixture is stirred at room temperature for 1-2 hours.

  • Sodium triacetoxyborohydride (1.5 eq.) is added in portions.

  • The reaction is stirred at room temperature for 12-24 hours, with monitoring by TLC or LC-MS.

  • Work-up and purification follow the same procedure as described in Route 1.

Visualizing the Pathway

Reductive Amination of Cyclobutanone Start Cyclobutanone + Pyridin-2-ylmethanamine Imine Imine Intermediate Formation (in situ) Start->Imine DCE, rt Reduction Reduction with Sodium Triacetoxyborohydride Imine->Reduction Product Cyclobutyl(pyridin-2-yl)methanamine Reduction->Product

Reductive amination of cyclobutanone.

Route 3: Nucleophilic Substitution of 2-(Chloromethyl)pyridine with Cyclobutylamine

This route relies on a classical SN2 reaction, where the amine acts as a nucleophile to displace a halide.

Scientific Rationale

The chloromethyl group at the 2-position of the pyridine ring is activated towards nucleophilic substitution.[1][4] A base, such as potassium carbonate or triethylamine, is required to neutralize the HCl that is formed during the reaction. The choice of a polar aprotic solvent like DMF or acetonitrile helps to dissolve the reagents and facilitate the SN2 reaction.

Experimental Protocol
  • 2-(Chloromethyl)pyridine hydrochloride (1.0 eq.) is suspended in acetonitrile (0.3 M).

  • Potassium carbonate (2.5 eq.) is added, followed by cyclobutylamine (1.2 eq.).

  • The reaction mixture is heated to 50-60 °C and stirred for 8-16 hours. The progress is monitored by TLC or LC-MS.

  • After cooling to room temperature, the inorganic salts are filtered off.

  • The filtrate is concentrated under reduced pressure.

  • The residue is taken up in dichloromethane and washed with water.

  • The organic layer is dried, filtered, and concentrated.

  • The crude product is purified by flash column chromatography.

Visualizing the Pathway

Nucleophilic Substitution Start 2-(Chloromethyl)pyridine + Cyclobutylamine SN2 SN2 Reaction Start->SN2 K2CO3, MeCN, 50-60 °C Product Cyclobutyl(pyridin-2-yl)methanamine SN2->Product

Sources

Safety Operating Guide

Cyclobutyl(pyridin-2-yl)methanamine proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines the technical protocols for the safe handling and disposal of Cyclobutyl(pyridin-2-yl)methanamine . It is designed for laboratory personnel and safety officers requiring immediate, actionable procedures grounded in chemical logic and regulatory compliance.[1][2]

Executive Safety Assessment

Cyclobutyl(pyridin-2-yl)methanamine is a pyridine-functionalized primary amine.[3] Its disposal profile is dictated by two dominant chemical moieties: the basic primary amine (corrosivity, reactivity) and the pyridine ring (environmental persistence, toxicity).[2]

GHS Hazard Classification (Derived):

  • Corrosive (Category 1B): High pH (>11.[3]5) poses immediate risk of skin burns and eye damage.[3]

  • Acute Toxicity (Oral/Dermal): Pyridine derivatives are potent metabolic inhibitors; assume toxicity upon exposure.[3]

  • Combustible Liquid: While higher molecular weight reduces volatility compared to simple pyridines, the cyclobutyl group adds strain energy, increasing flammability risks.[2]

PropertyValue (Est.)Disposal Implication
Physical State Liquid or Low-Melting SolidRequires leak-proof secondary containment.[3]
Basicity (pKa) ~9.0 - 10.5 (Amine)Incompatible with Acids. Exothermic neutralization risk.[3]
Flash Point > 60°C (Predicted)Classified as Ignitable Waste (D001) if liquid < 60°C.
Water Solubility Moderate to HighAquatic Hazard. Strictly prohibited from drain disposal.[3]

Waste Stream Decision Matrix

Effective disposal requires correct categorization before the chemical leaves the bench.[3] Use this logic flow to determine the correct waste stream.

Waste_Decision_Tree Start Waste Generation: Cyclobutyl(pyridin-2-yl)methanamine State_Check Physical State? Start->State_Check Liquid Liquid Solution State_Check->Liquid Solid Solid / Residue State_Check->Solid Contam_Check Is it mixed with Oxidizers or Acids? Liquid->Contam_Check Stream_C Stream C: Solid Hazardous Waste (Lab Pack for Incineration) Solid->Stream_C Segregate CRITICAL: Segregate Immediately. Do NOT mix waste streams. Contam_Check->Segregate Yes Solvent_Type Solvent Base? Contam_Check->Solvent_Type No Halogenated Halogenated (DCM, Chloroform) Solvent_Type->Halogenated NonHalo Non-Halogenated (MeOH, EtOAc) Solvent_Type->NonHalo Stream_A Stream A: Halogenated Organic Waste (High BTU Incineration) Halogenated->Stream_A Stream_B Stream B: Non-Halogenated Organic Waste (Fuel Blending/Incineration) NonHalo->Stream_B

Figure 1: Decision matrix for selecting the appropriate waste stream.[3] Note that segregation from oxidizers is critical due to the reducing nature of the amine group.[3]

Operational Disposal Protocols

Protocol A: Routine Waste Collection

Objective: Safe packaging of pure compound or reaction mixtures for off-site disposal.[3]

  • Container Selection:

    • Use HDPE (High-Density Polyethylene) or Borosilicate Glass containers.[3]

    • Avoid: Metal containers (aluminum/steel) as amines can corrode certain alloys or react with surface oxides over time.[3]

  • Labeling (RCRA Compliance):

    • Label clearly: "Hazardous Waste - Cyclobutyl(pyridin-2-yl)methanamine".[3]

    • Add Hazard Tags: Flammable , Corrosive , Toxic .[2]

    • If in solution, list the solvent percentage (e.g., 90% Methanol, 10% Amine).[2]

  • Ph Adjustment (Optional but Recommended for Stability):

    • If the waste will be stored for >30 days, check pH.[2]

    • Scientific Logic: Amines can absorb CO₂ from air to form carbamates or carbonates, potentially clogging caps.[2] Ensure caps are vented or opened weekly if not sealed for final transport.[3]

Protocol B: Emergency Spill Response

Objective: Containment and cleanup of spills >10 mL.

  • Evacuate & Ventilate:

    • Pyridine derivatives have low olfactory thresholds (unpleasant odor) and can cause respiratory distress.[3] Clear the area immediately.

  • PPE Donning:

    • Gloves: Butyl Rubber or Silver Shield (Laminate).[3] Nitrile is acceptable only for incidental splash protection, not prolonged contact with pyridines.[2]

    • Respiratory: Full-face respirator with Organic Vapor/Amine cartridge if outside a fume hood.[3]

  • Neutralization & Absorption:

    • Do NOT use paper towels. (Amines + Paper = Surface area for oxidation/fire risk).[3]

    • Step 1: Surround spill with inert absorbent (Vermiculite or Sand).[3][4]

    • Step 2: Apply a weak acid neutralizer (e.g., Citric Acid or dilute Acetic Acid) slowly to the spill edge.[2]

    • Mechanism:[5]

      
       (Converts volatile amine to non-volatile salt).[3]
      
    • Step 3: Absorb the neutralized slurry into the inert media.[3]

  • Disposal: Scoop into a wide-mouth HDPE jar, label as "Spill Debris: Corrosive/Toxic," and arrange for HazMat pickup.

Scientific Rationale: Why Incineration?

We strictly recommend High-Temperature Incineration (Rotary Kiln) over chemical treatment or landfilling for this compound.[3]

  • Pyridine Ring Stability: The aromatic pyridine ring is resistant to biological degradation in water treatment plants.[3] Releasing it into the sewer system (even if neutralized) risks environmental persistence and aquatic toxicity (EPA D038 characteristic for Pyridine).[3]

  • NOx Generation: Controlled incineration ensures that the nitrogen content (

    
     in pyridine and amine) is converted to 
    
    
    
    via catalytic reduction scrubbers, rather than releasing toxic
    
    
    gases which would occur in open burning.[3]
  • Amine Reactivity: In a landfill, the amine group could leach and mobilize heavy metals from other waste by forming soluble coordination complexes.[3]

Regulatory Compliance (US Focus)

  • EPA Waste Code:

    • D001 (Ignitable): If the flash point of the liquid waste is < 60°C.[3]

    • D002 (Corrosive): If the aqueous pH is

      
       12.5.[3][6]
      
    • P/U Lists: While specific derivatives may not be explicitly listed, the "Derived from" rule suggests treating it with the same caution as Pyridine (U196) regarding toxicity.[2]

  • Drain Disposal: Strictly Prohibited. 40 CFR 261.3 prohibits the dilution of hazardous waste to circumvent regulatory limits.[3]

References

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 83682256, Cyclobutyl(pyridin-2-yl)methanamine.[3] Retrieved from [Link][3]

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[3] Retrieved from [Link][3]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Pyridine.[3] Retrieved from [Link][3]

Sources

Personal protective equipment for handling Cyclobutyl(pyridin-2-yl)methanamine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Risk Profile

Cyclobutyl(pyridin-2-yl)methanamine is a bifunctional building block combining a basic primary amine, a lipophilic cyclobutane ring, and a pyridine heterocycle. While specific toxicological data for this exact CAS may be limited in public repositories, structural activity relationship (SAR) analysis dictates we treat this compound with the high-level precautions reserved for corrosive amines and pyridine derivatives .

The "Why" Behind the Safety
  • Primary Amine (-NH₂): High basicity (pKa ~9-10). Causes immediate chemical burns to mucous membranes and eyes.

  • Pyridine Ring: Adds systemic toxicity risks (hepatic/renal) and high skin permeability. It also contributes a noxious odor that causes olfactory fatigue (inability to smell it after prolonged exposure).

  • Cyclobutane Moiety: Increases lipophilicity, facilitating rapid transdermal absorption of the corrosive amine into the bloodstream.

Hazard Classification (Derived):

  • H314: Causes severe skin burns and eye damage.[1][2][3]

  • H302/H312: Harmful if swallowed or in contact with skin.[4]

  • H335: May cause respiratory irritation.[5][6]

Personal Protective Equipment (PPE) Matrix

Do not rely on standard "lab basics." This compound requires a barrier strategy against both corrosivity and permeation .[3][7][8]

PPE Selection Table
Protection ZoneRecommended EquipmentTechnical Rationale & Causality
Ocular Chemical Splash Goggles (Indirect Vent)Critical: Safety glasses are insufficient. Amines are surfactant-like; vapors can bypass side-shields, causing corneal hazing (glaucopsia) or permanent damage.
Hand (Incidental) Nitrile (Min.[9][10] thickness 0.11mm)Adequate for solid handling or incidental splash. Change immediately upon contamination.[2][6][7][11][12]
Hand (Prolonged) Laminate (Silver Shield/4H) or Butyl Rubber Pyridine derivatives permeate nitrile rapidly (<15 mins in solvents). Laminate films provide >4-hour breakthrough protection.
Respiratory Fume Hood (Face velocity 80-100 fpm)Primary Control. If hood is unavailable (emergency only), use a Full-Face Respirator with Multi-Gas Cartridges (Organic Vapor + Ammonia/Methylamine) .
Body Tyvek® Lab Coat (or chemically resistant apron)Standard cotton coats absorb amines, holding the corrosive agent against the skin. Impervious aprons prevent "soak-through" burns.

Operational Workflow: Step-by-Step

This protocol is designed as a self-validating system. If a step cannot be completed safely (e.g., Fume Hood alarm triggers), the process must halt.

Phase A: Preparation & Weighing
  • Engineering Check: Verify fume hood flow. Clear the sash area of clutter to prevent turbulence.

  • Static Control: Amine salts are often fluffy powders; free bases are oils.

    • If Solid: Use an ionizing bar or antistatic gun before weighing to prevent powder dispersal.

    • If Liquid: Equilibrate the container to room temperature before opening to prevent pressure release.

  • Double-Gloving: Don a pair of laminate gloves under standard nitrile gloves. This allows you to strip the outer layer if contaminated while maintaining a barrier.[4][5]

Phase B: Reaction Setup
  • Solvent Choice: Avoid chlorinated solvents (DCM/Chloroform) if possible, as they can react violently with pyridines under certain conditions or facilitate faster skin permeation.

  • Exotherm Management: When adding acids (e.g., HCl for salt formation), expect a sharp exotherm. Cool the reaction vessel to 0°C before addition.

  • Neutralization Trap: If heating, vent the reaction through a dilute acid trap (1M HCl) to capture escaping amine vapors.

Phase C: Decontamination & Spills
  • Minor Spill (<5mL/5g):

    • Cover with dry sand or vermiculite .

    • Do not use paper towels (high surface area increases evaporation rate).

    • Neutralize with a weak acid solution (e.g., 5% Citric Acid) only if the spill is on a non-reactive surface.

  • Skin Exposure:

    • Immediate Drench: Rinse for 15 minutes. Do not use vinegar (exothermic neutralization on skin causes thermal burns). Use water only.

Visualized Safety Logic (DOT Diagram)

The following diagram outlines the decision logic for handling this compound, emphasizing the "Stop Work" triggers.

SafetyProtocol Start Start: Handling Cyclobutyl(pyridin-2-yl)methanamine RiskAssess Risk Assessment: Is form Solid or Liquid? Start->RiskAssess Solid Form: Solid/Salt Risk: Dust Inhalation RiskAssess->Solid Liquid Form: Free Base Liquid Risk: Vapor & Skin Permeation RiskAssess->Liquid PPE_Check PPE Verification: Goggles + Laminate Gloves + Lab Coat Solid->PPE_Check Liquid->PPE_Check Hood_Check Engineering Control: Fume Hood Functional? PPE_Check->Hood_Check Stop STOP WORK Contact safety officer Hood_Check->Stop No Proceed Proceed with Weighing/Transfer Hood_Check->Proceed Yes Waste Disposal: Segregate into Basic Organic Waste Proceed->Waste

Caption: Operational decision tree for handling Cyclobutyl(pyridin-2-yl)methanamine. Note the critical "Stop Work" gate at the Engineering Control phase.

Disposal & Waste Management

Improper disposal of pyridine-amines is a common cause of laboratory accidents (unintended reactions in waste drums).

  • Segregation:

    • Category: Basic Organic Waste (Alkaline).

    • Incompatibility: NEVER mix with "Acidic Organic Waste" or "Oxidizers" (e.g., Nitric acid waste). This will generate heat and toxic NOₓ gases.

  • Container Prep: Rinse empty reagent bottles with methanol, then water. Collect the first 3 rinses as hazardous waste.

  • Labeling: Clearly mark the waste tag with "Pyridine Derivative" and "Corrosive Amine."

References

  • Fisher Scientific. (2025).[2] Safety Data Sheet: Cyclobutylamine. Retrieved from

  • American Chemical Society (ACS). (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Chemical Health & Safety. Retrieved from

  • Esko Safety. (2025). Glove Chemical Resistance Chart (Pyridine & Amines). Retrieved from

  • Apollo Scientific. (2010). Safety Data Sheet: Pyridine-methanamine derivatives. Retrieved from

  • Gov.uk. (2024). Pyridine: General Information and Toxicology. Public Health England. Retrieved from

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.